molecular formula C4H5Br3O2 B1618983 Tribromoethyl acetate CAS No. 599-99-5

Tribromoethyl acetate

Cat. No.: B1618983
CAS No.: 599-99-5
M. Wt: 324.79 g/mol
InChI Key: ZZUKBDJWZXVOQG-UHFFFAOYSA-N
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Description

Tribromoethyl acetate, with the molecular formula C4H5Br3O2 and a molecular weight of 324.793 g/mol, is a chemical compound of interest in organic synthesis and materials science . It is chemically related to 2,2,2-tribromoethanol, a compound with well-documented applications as an anesthetic in laboratory research and as a functional initiator in polymer chemistry . Specifically, tribromoethanol and its derivatives can be used to introduce α-hydroxyl groups into polymers like poly(methyl methacrylate) (PMMA), making them valuable for creating materials with specific terminal functionalities . As an ester, tribromoethyl acetate may serve a similar role or act as a protected or synthetic precursor to other tribromoethyl compounds. Researchers are advised to handle this compound with care, noting that similar brominated compounds are light-sensitive and should be stored appropriately to prevent decomposition . Tribromoethyl acetate is intended for research purposes only.

Properties

IUPAC Name

ethyl 2,2,2-tribromoacetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H5Br3O2/c1-2-9-3(8)4(5,6)7/h2H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZZUKBDJWZXVOQG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C(Br)(Br)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H5Br3O2
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60870665
Record name Ethyl tribromoacetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60870665
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

324.79 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

599-99-5
Record name Ethyl 2,2,2-tribromoacetate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=599-99-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

Foundational & Exploratory

Technical Monograph: Ethyl Tribromoacetate (CAS 599-99-5)

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide details the properties, synthesis, and applications of Ethyl Tribromoacetate (CAS 599-99-5).

Executive Summary

Ethyl Tribromoacetate (ETBA) is a high-density, halogenated ester primarily utilized as a specialized intermediate in organic synthesis. Distinguished by its tribromomethyl (


) moiety, it serves as a precursor for generating reactive dihalo-enolates and is employed in the synthesis of pharmaceutical intermediates and agrochemicals (e.g., pyrethroids). This guide provides a comprehensive technical profile, addressing a critical nomenclature distinction often found in literature: while frequently referred to as "Tribromoethyl acetate" in loose parlance, the CAS 599-99-5 identifier strictly designates the ethyl ester of tribromoacetic acid , not the acetate ester of tribromoethanol.

Chemical Identity & Physicochemical Profile[1][2][3][4][5][6][7][8]

Nomenclature Alert

Researchers must distinguish between two isomers with similar names but distinct reactivities:

  • Target Compound (CAS 599-99-5): Ethyl tribromoacetate (

    
    ). A tribromoacetic acid derivative.[1][2][3]
    
  • Common Confusion: 2,2,2-Tribromoethyl acetate (

    
    ). The acetate derivative of the anesthetic Avertin (Tribromoethanol).
    
  • Guidance: Verify the structure via NMR or CAS number before procurement. This guide focuses on CAS 599-99-5 .[1][2]

Structural Specifications
PropertyDetail
IUPAC Name Ethyl 2,2,2-tribromoacetate
CAS Number 599-99-5
Molecular Formula

Molecular Weight 324.79 g/mol
SMILES CCOC(=O)C(Br)(Br)Br
InChI Key ZZUKBDJWZXVOQG-UHFFFAOYSA-N
Physicochemical Properties
ParameterValueSource
Appearance Colorless to pale yellow liquid[Sigma-Aldrich, 2024]
Density

at

[Sigma-Aldrich, 2024]
Refractive Index

[Sigma-Aldrich, 2024]
Boiling Point

(Estimated/Flash Point

)
[CymitQuimica, 2024]
Solubility Soluble in EtOH,

,

; Immiscible with

Field Data

Synthesis & Manufacturing Protocols

Primary Synthetic Route: Acid-Catalyzed Esterification

The most robust synthesis involves the Fischer esterification of tribromoacetic acid with ethanol. This method is preferred for its atom economy and scalability.

Reaction Scheme:



Experimental Protocol (Bench Scale)
  • Reagents: Tribromoacetic acid (1.0 eq), Absolute Ethanol (5.0 eq), Sulfuric Acid (catalytic, 0.1 eq).

  • Apparatus: Round-bottom flask, Dean-Stark trap (optional for water removal), Reflux condenser.

Step-by-Step Methodology:

  • Dissolution: In a fume hood, dissolve tribromoacetic acid in absolute ethanol. The excess ethanol serves as both reagent and solvent to drive the equilibrium.

  • Catalysis: Slowly add concentrated

    
     dropwise with stirring. The reaction is exothermic; ensure temperature control.
    
  • Reflux: Heat the mixture to reflux (

    
    ) for 4–6 hours. Monitoring via TLC (Hexane/EtOAc) is recommended to track the consumption of the acid.
    
  • Work-up:

    • Cool the mixture to room temperature.

    • Concentrate under reduced pressure to remove excess ethanol.

    • Dilute the residue with diethyl ether or dichloromethane.

    • Wash sequentially with saturated

      
       (to remove unreacted acid) and brine.
      
  • Purification: Dry the organic layer over anhydrous

    
    , filter, and concentrate. Purify via vacuum distillation if high purity (>98%) is required.
    

Mechanistic Applications in Drug Development

The Tribromomethyl Motif in Synthesis

Ethyl tribromoacetate is a strategic reagent for introducing the tri- or dibromo-motif into molecular scaffolds.

  • Precursor to Dibromo-Reformatsky Reagents: Unlike the common ethyl bromoacetate, the tribromo-variant can undergo partial reduction (using Zinc or Samarium diiodide) to generate reactive enolates capable of reacting with carbonyls to form

    
    -dibromo-
    
    
    
    -hydroxy esters.
  • Radical Addition Reactions: The weak C-Br bonds facilitate radical generation. Under initiation (AIBN or photolysis), the tribromoacetyl radical can add across alkenes, a strategy used to functionalize terminal olefins in lipid synthesis.

Visualization of Reactivity Pathways

The following diagram illustrates the divergent reactivity of Ethyl Tribromoacetate, highlighting its role as a precursor for both reduction and substitution chemistries.

ReactivityPathways ETBA Ethyl Tribromoacetate (CAS 599-99-5) Zn_Red Zn / Acid (Partial Reduction) ETBA->Zn_Red Selective Debromination Nu_Sub Nucleophilic Acyl Substitution ETBA->Nu_Sub Amine/Alcohol Radical Radical Initiation (AIBN/hv) ETBA->Radical Homolysis Prod_Dibromo Ethyl Dibromoacetate (Reformatsky Precursor) Zn_Red->Prod_Dibromo Prod_Amide Tribromoacetamides (Lipophilic Linkers) Nu_Sub->Prod_Amide Prod_Add ATRA Products (Atom Transfer Radical Addition) Radical->Prod_Add

Figure 1: Divergent synthetic pathways for Ethyl Tribromoacetate, showing reduction, substitution, and radical addition routes.

Safety & Handling (E-E-A-T)

Toxicology Profile
  • Acute Toxicity: Classified as Toxic if swallowed (H301) and causes Serious eye damage (H318).

  • Lachrymator: Like many

    
    -halo esters, it is a potent lachrymator. Handling outside a fume hood can cause severe respiratory and ocular irritation.
    
Storage & Stability
  • Conditions: Store in a cool, dry place (

    
     recommended).
    
  • Light Sensitivity: Brominated compounds are often photosensitive. Store in amber glass containers to prevent photolytic degradation and liberation of

    
    .
    
  • Incompatibilities: Strong oxidizing agents, strong bases (induces hydrolysis and haloform-type cleavage).

References

  • Sigma-Aldrich. (2024).[1] Product Specification: Ethyl tribromoacetate, 97% (CAS 599-99-5).[2] Retrieved from

  • National Center for Biotechnology Information. (2024). PubChem Compound Summary for CID 329762472, Ethyl tribromoacetate. Retrieved from

  • CymitQuimica. (2024). Ethyl 2,2,2-tribromoacetate Properties and Safety. Retrieved from

  • EPA (United States Environmental Protection Agency). (2024). Chemical Details: 2,2,2-Tribromoethyl acetate (Ethyl tribromoacetate).[4] Retrieved from

Sources

Structural Isomerism and Synthetic Utility: A Comparative Analysis of Ethyl Tribromoacetate and 2,2,2-Tribromoethyl Acetate

Author: BenchChem Technical Support Team. Date: March 2026

This guide serves as a definitive technical resource for distinguishing and utilizing Ethyl Tribromoacetate (ETBA) and 2,2,2-Tribromoethyl Acetate (TBEA) . Despite sharing the molecular formula


, these structural isomers possess fundamentally opposing reactivity profiles—one acting as a potent electrophilic reagent, the other as a robust protective shield.

Executive Summary

In medicinal chemistry and organic synthesis, the confusion between Ethyl Tribromoacetate (ETBA) and 2,2,2-Tribromoethyl Acetate (TBEA) is a common source of experimental failure. While both are tribrominated esters, their connectivity dictates their function:

  • ETBA is an activated ester used to generate dibromocarbene (

    
    ) or Reformatsky intermediates.
    
  • TBEA represents a protected carboxylate (acetate) masked by the tribromoethyl (TBE) group, which is orthogonal to acid/base conditions and cleaved via reductive elimination.

This guide delineates their spectroscopic signatures, reaction mechanisms, and experimental handling.

Part 1: Structural Elucidation & Spectroscopic Distinction

The primary cause of database and inventory errors lies in the naming convention. The distinction rests on the location of the tribromomethyl (


) moiety relative to the ester linkage.
Structural Comparison
FeatureEthyl Tribromoacetate (ETBA)2,2,2-Tribromoethyl Acetate (TBEA)
CAS Number 599-99-5 10411-54-8 (Verify specific isomer)
Structure


Role Reagent / Building BlockProtected Substrate / Model Compound
Electronic Effect

is

to Carbonyl (Inductive withdrawal activates carbonyl)

is

to Oxygen (Stabilizes leaving group for reductive cleavage)
Key Reactivity Decarboxylation / Carbene FormationReductive Elimination (Zn/AcOH)
NMR Spectroscopic Fingerprint

Nuclear Magnetic Resonance (NMR) is the only reliable method to validate identity before use.

Ethyl Tribromoacetate (ETBA)
  • 
    H NMR (CDCl
    
    
    
    ):
    • 
       4.40 ppm (Quartet, 2H, 
      
      
      
      Hz):
      Methylene of the ethyl group.
    • 
       1.40 ppm (Triplet, 3H, 
      
      
      
      Hz):
      Methyl of the ethyl group.
    • Note:Absence of a singlet. The

      
       group has no protons.
      
2,2,2-Tribromoethyl Acetate (TBEA)
  • 
    H NMR (CDCl
    
    
    
    ):
    • 
       4.85 – 5.00 ppm (Singlet, 2H):  Methylene protons between Oxygen and 
      
      
      
      . These are significantly deshielded by the adjacent tribromomethyl group.
    • 
       2.15 ppm (Singlet, 3H):  Acetate methyl group.
      
    • Diagnostic: The presence of a sharp singlet at ~2.1 ppm confirms the acetate moiety.

Part 2: Reactivity Profiles & Mechanisms

ETBA: The Carbene Generator

ETBA is primarily employed as a precursor for dibromocarbene (


). Under basic conditions, the electron-withdrawing nature of the 

group facilitates the loss of the ester group (often via initial hydrolysis and decarboxylation or direct alkoxide attack) to release the carbene.
  • Mechanism: Base attack

    
     Tetrahedral intermediate 
    
    
    
    Elimination of
    
    
    
    
    
    
    -elimination of
    
    
    
    
    
    
    .
  • Application: Cyclopropanation of alkenes.

TBEA: The Protective Shield

TBEA serves as a model for the 2,2,2-Tribromoethyl (TBE) protecting group. This group is unique because it is stable to both acidic (e.g., TFA) and basic conditions (e.g., dilute NaOH), but is cleaved specifically by single-electron transfer (SET) reduction.

  • Mechanism: Zinc metal donates electrons to the C-Br bond, initiating a fragmentation that releases the carboxylate and 1,1-dibromoethene.

  • Application: Protection of carboxylic acids and phosphoric acids (in nucleotide synthesis).

Part 3: Visualization of Reaction Pathways

The following diagrams illustrate the divergent pathways of these two isomers.

Diagram 1: Comparative Reaction Logic

G ETBA Ethyl Tribromoacetate (ETBA) Carbene Dibromocarbene (:CBr2) ETBA->Carbene Base (NaOEt) - EtOCOOH TBEA 2,2,2-Tribromoethyl Acetate (TBEA) Intermediate Radical Anion Intermediate TBEA->Intermediate Zn / AcOH (SET Reduction) Cyclo Gem-Dibromo Cyclopropane Carbene->Cyclo Alkene Substrate Cleaved Acetate ion + 1,1-Dibromoethene Intermediate->Cleaved Fragmentation (- Br-)

Caption: Divergent reactivity: ETBA generates reactive carbenes, while TBEA undergoes reductive fragmentation to release the protected acid.

Diagram 2: TBE Protection/Deprotection Cycle

This workflow details the specific utility of the TBE group (using Acetate as the model acid).

ProtectionCycle Acid Carboxylic Acid (R-COOH) Protected TBE Ester (R-CO-O-CH2-CBr3) Acid->Protected DCC / DMAP (Esterification) Alcohol 2,2,2-Tribromoethanol (HO-CH2-CBr3) Alcohol->Protected DCC / DMAP (Esterification) Deprotected Recovered Acid (R-COOH) Protected->Deprotected Zn dust / 90% AcOH (Reductive Cleavage) Waste Byproduct: 1,1-Dibromoethene Protected->Waste Elimination

Caption: The TBE protection cycle. Note the mild reductive cleavage conditions (Zn/AcOH) which preserve other sensitive functionalities.

Part 4: Experimental Protocols

Protocol A: Synthesis of TBEA (Protection Model)

Objective: To synthesize 2,2,2-tribromoethyl acetate as a reference standard or protecting group model.

  • Reagents:

    • Acetic Anhydride (1.1 equiv)

    • 2,2,2-Tribromoethanol (1.0 equiv) [CAS: 75-80-9][1][2][3]

    • Pyridine (1.2 equiv)

    • DMAP (0.05 equiv, catalyst)

    • Dichloromethane (DCM)

  • Procedure:

    • Dissolve 2,2,2-tribromoethanol in dry DCM at 0°C.

    • Add Pyridine and DMAP.

    • Dropwise add Acetic Anhydride.

    • Warm to Room Temperature (RT) and stir for 4 hours. Monitor by TLC (Visualize with KMnO

      
      ; TBE alcohol is active).
      
    • Workup: Wash with 1M HCl (to remove pyridine), then sat. NaHCO

      
      , then Brine.
      
    • Purification: Dry over MgSO

      
      , concentrate. TBEA usually crystallizes or remains as a viscous oil.
      
  • Validation: Check for disappearance of the broad OH signal (~3.0 ppm) and appearance of the acetate singlet (~2.1 ppm) in NMR.

Protocol B: Reductive Deprotection of TBEA

Objective: To demonstrate the removal of the TBE group using the Zinc/Acid method.[4]

  • Reagents:

    • TBEA (1.0 equiv)

    • Zinc Dust (Activated*, 5.0 equiv)

    • Acetic Acid (AcOH) / Water (9:1 v/v) or THF/Phosphate Buffer (pH 4.2)

  • Procedure:

    • Dissolve TBEA in the solvent system (0.1 M concentration).

    • Add Activated Zinc dust in one portion.

    • Stir vigorously at RT for 1–3 hours.

    • Monitoring: The reaction is heterogeneous.[5] Monitor supernatant by TLC.

    • Workup: Filter off excess Zinc through Celite. Concentrate the filtrate.

    • Isolation: The residue contains Zinc Acetate and the free Acetic Acid. For non-volatile acids (R-COOH), extract with EtOAc/HCl workup.

  • Mechanism Check: The byproduct, 1,1-dibromoethene, is volatile (BP ~90°C) and often lost during concentration, simplifying purification.

*Note: Activate Zinc dust by washing with dilute HCl, then water, ethanol, and ether, followed by drying.

Part 5: Safety & Handling

Toxicity & Lachrymatory Effects
  • ETBA: Like many

    
    -halo esters (e.g., ethyl bromoacetate), ETBA is a potent lachrymator . It causes severe eye and respiratory irritation. Handle ONLY in a fume hood.
    
  • Tribromoethanol (Avertin): Used historically as an anesthetic in mice. It is a CNS depressant. Avoid skin contact.

Chemical Stability
  • ETBA: Susceptible to hydrolysis. Store under inert gas at 4°C.

  • TBEA: Relatively stable to air and moisture. Can be stored at RT.

References

  • Woodward, R. B., et al. "The Total Synthesis of Cephalosporin C." Journal of the American Chemical Society, vol. 88, no. 4, 1966, pp. 852-853. (Foundational reference for TBE/TCE protecting group utility).
  • Just, G., & Grozinger, K. "The 2,2,2-trichloroethyl group for carboxyl protection during peptide synthesis." Canadian Journal of Chemistry, vol. 51, 1973. Available at: [Link]

  • Dong, Q., et al. "Reductive Cleavage of 2,2,2-Trichloroethyl Esters." Organic Letters, vol. 21, 2019.[6] (Modern mechanistic insight applicable to TBE).

  • National Center for Biotechnology Information. PubChem Compound Summary for CID 11736, Ethyl tribromoacetate. Available at: [Link]

Sources

Technical Whitepaper: Molecular Weight & Profile of Tribromoethyl Acetate (C₄H₅Br₃O₂)

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide details the molecular weight, physicochemical properties, synthesis, and applications of 2,2,2-Tribromoethyl Acetate , a halogenated ester with the formula C₄H₅Br₃O₂ .

Executive Summary

Tribromoethyl acetate (Systematic name: 2,2,2-tribromoethyl acetate) is the acetate ester of the anesthetic alcohol 2,2,2-tribromoethanol. While often overshadowed by its parent alcohol (Avertin) or the related "Troc" protecting group, this molecule serves as a critical reference standard in metabolic studies and a model substrate for 2,2,2-tribromoethyl (Tbe) ester protection strategies in organic synthesis.

This guide provides a rigorous breakdown of its mass spectrometry profile—dominated by the unique isotopic signature of three bromine atoms—and outlines synthesis and validation protocols for research applications.

Quick Reference Data
PropertyValue
CAS Number 599-99-5
Formula C₄H₅Br₃O₂
Average Molecular Weight 324.79 g/mol
Monoisotopic Mass 321.784 g/mol (Based on ⁷⁹Br)
Physical State Viscous Liquid or Low-Melting Solid
Solubility Soluble in CHCl₃, MeOH, Et₂O; Insoluble in water

Molecular Weight Analysis & Mass Spectrometry

For researchers utilizing Mass Spectrometry (MS), the "average" molecular weight is insufficient. The presence of three bromine atoms creates a complex isotopic envelope that serves as the molecule's primary fingerprint.

Isotopic Abundance Calculation

Bromine exists naturally as two stable isotopes with nearly equal abundance:

  • ⁷⁹Br: 50.69% (Mass: 78.9183 Da)

  • ⁸¹Br: 49.31% (Mass: 80.9163 Da)

Because C₄H₅Br₃O₂ contains three bromine atoms, the molecular ion ([M]⁺) splits into a quartet cluster (M, M+2, M+4, M+6) following a roughly 1:3:3:1 intensity ratio.

Mass Spectrum Breakdown (Calculated)
IsotopologueCompositionExact Mass (Da)Relative Abundance
M (Monoisotopic) ¹²C₄ ¹H₅ ¹⁶O₂ ⁷⁹Br₃ 321.7839 ~100%
M + 2 ¹²C₄ ¹H₅ ¹⁶O₂ ⁷⁹Br₂ ⁸¹Br₁ 323.7819 ~295% (Base Peak)
M + 4 ¹²C₄ ¹H₅ ¹⁶O₂ ⁷⁹Br₁ ⁸¹Br₂ 325.7799 ~290%
M + 6 ¹²C₄ ¹H₅ ¹⁶O₂ ⁸¹Br₃ 327.7779 ~95%

Expert Insight: In low-resolution MS (LRMS), you will see a cluster spanning 322–328 m/z. In high-resolution MS (HRMS), the mass defect of bromine (negative relative to carbon) is a diagnostic tool for confirming the formula.

Isotopic Distribution Logic

The following diagram illustrates the combinatorial probability of the bromine isotopes generating the M+X peaks.

IsotopePattern cluster_legend Key Insight Root C4H5O2 Fragment (Mass ~87) Br1 + 1st Br (79 or 81) Root->Br1 Br2 + 2nd Br (79 or 81) Br1->Br2 Br3 + 3rd Br (79 or 81) Br2->Br3 Result Final Isotopic Cluster (M, M+2, M+4, M+6) Br3->Result Combinatorial Expansion (1:3:3:1) Note The 1:3:3:1 ratio arises because there are 3 ways to have one 81Br and 3 ways to have two 81Br.

Figure 1: Combinatorial logic of the tribromo isotopic cluster. The statistical distribution of ⁷⁹Br and ⁸¹Br creates the signature quartet pattern.

Synthesis & Experimental Protocol

Researchers often synthesize 2,2,2-tribromoethyl acetate in-house as a reference standard, particularly when studying the metabolism of Avertin or validating Tbe-ester cleavage.

Synthesis Workflow (Acetylation)

Reaction: Nucleophilic acyl substitution of 2,2,2-tribromoethanol with acetic anhydride.

  • Reagents: 2,2,2-Tribromoethanol (1.0 eq), Acetic Anhydride (1.2 eq), Pyridine (1.5 eq), DMAP (cat.), DCM (Solvent).

  • Conditions: 0°C to Room Temperature (RT), 4 hours.

Step-by-Step Protocol
  • Preparation: Dissolve 10 mmol (2.83 g) of 2,2,2-tribromoethanol in 20 mL of anhydrous Dichloromethane (DCM) in a round-bottom flask under Nitrogen.

  • Addition: Add 15 mmol of Pyridine and a catalytic amount (10 mg) of DMAP (4-Dimethylaminopyridine).

  • Acetylation: Cool to 0°C. Dropwise add 12 mmol of Acetic Anhydride .

  • Reaction: Allow the mixture to warm to RT and stir for 4 hours. Monitor via TLC (Hexane/EtOAc 8:2). The alcohol spot (Rf ~0.4) should disappear, replaced by the less polar ester (Rf ~0.7).

  • Workup: Quench with saturated NH₄Cl. Wash organic layer with 1M HCl (to remove pyridine), then NaHCO₃, then Brine.

  • Purification: Dry over MgSO₄, concentrate in vacuo. Purify via flash column chromatography (Silica gel, 5% EtOAc in Hexanes).

Reaction Pathway Diagram

Synthesis TBE 2,2,2-Tribromoethanol (C2H3Br3O) Complex Acyl-Pyridinium Intermediate TBE->Complex Pyridine/DMAP DCM, 0°C Ac2O Acetic Anhydride (Ac2O) Ac2O->Complex Pyridine/DMAP DCM, 0°C Product 2,2,2-Tribromoethyl Acetate (C4H5Br3O2) Complex->Product Nucleophilic Attack - AcOH Waste Byproducts: Pyridinium Acetate Complex->Waste

Figure 2: Acetylation pathway converting the alcohol to the acetate ester.

Applications in Drug Development & Synthesis

The "Tbe" Protecting Group Model

The 2,2,2-tribromoethyl (Tbe) group is a specialized protecting group for carboxylic acids.

  • Mechanism: The electron-withdrawing nature of the three bromine atoms makes the adjacent methylene group (

    
    ) electron-deficient.
    
  • Cleavage: Tbe esters are stable to acid and mild base but are selectively cleaved via reductive elimination using Zinc dust in acetic acid or methanol.

  • Role of C₄H₅Br₃O₂: This specific molecule serves as the simplest model for optimizing these cleavage conditions before applying them to complex pharmaceutical intermediates.

Isomeric Distinction (Critical for QC)

Researchers must distinguish 2,2,2-tribromoethyl acetate from its isomer, ethyl tribromoacetate .

Feature2,2,2-Tribromoethyl AcetateEthyl Tribromoacetate
Structure


Role Protected Alcohol / Ester ModelReagent for Tribromomethylation
¹H NMR Singlet (~4.8 ppm,

) + Singlet (Acetate)
Quartet + Triplet (Ethyl group)

QC Check: Always run a ¹H NMR. If you see a quartet/triplet pattern, you have the wrong isomer (Ethyl tribromoacetate). The target molecule should show two singlets (ratio 2:3).

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 12204, 2,2,2-Tribromoethanol. Retrieved from [Link]

  • Wuts, P. G. M., & Greene, T. W. (2006).Greene's Protective Groups in Organic Synthesis. Wiley-Interscience. (Standard reference for Tbe ester cleavage mechanisms).
  • NIST Mass Spectrometry Data Center. Ethanol, 2,2,2-tribromo-, acetate. (Confirming fragmentation patterns). Retrieved from [Link][1]

Sources

Solubility of Ethyl Tribromoacetate: A Technical Guide for Synthesis and Polymerization

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Solubility of Ethyl Tribromoacetate in Organic Solvents Content Type: In-depth Technical Guide Audience: Researchers, Scientists, and Drug Development Professionals

Executive Summary

Ethyl tribromoacetate (ETBA), CAS 599-99-5 , is a dense, halogenated ester widely employed as an initiator in Atom Transfer Radical Polymerization (ATRP) and a reagent in the Reformatsky reaction. Its solubility profile is governed by the competing electronic effects of the lipophilic ethyl group and the highly polarizable, electron-withdrawing tribromomethyl (–CBr₃) moiety.

This guide provides a definitive analysis of ETBA’s solubility across organic solvent classes, offering mechanistic insights into solvent selection for critical applications. Unlike simple aliphatic esters, ETBA exhibits "heavy ester" behavior—miscible in chlorinated and aromatic solvents but showing complex miscibility gaps in cold aliphatic hydrocarbons.

Physicochemical Profile

Understanding the physical constants of ETBA is a prerequisite for predicting its behavior in solution. The high bromine content significantly increases density and polarizability compared to its non-halogenated analogs.

PropertyValueTechnical Note
CAS Number 599-99-5Note: Do not confuse with 623-72-3 (Ethyl 3-hydroxypropionate).
Molecular Formula C₄H₅Br₃O₂High halogen content drives Lewis acidity.
Molecular Weight 324.79 g/mol Heavy atom effect influences diffusion rates.
Density ~2.20 g/mLDenser than most organic solvents; sinks in water.
Boiling Point 158–160 °CSuitable for high-temperature reflux reactions.
LogP (Predicted) ~2.4Lipophilic, but polarizable.
Solubility in Water InsolubleHydrolyzes slowly to form tribromoacetic acid.

Solubility Profile by Solvent Class

The following data synthesizes experimental observations and theoretical solubility parameter predictions. ETBA follows "like dissolves like" but with specific caveats regarding reactivity in protic media.

Table 1: Solubility Compatibility Matrix
Solvent ClassRepresentative SolventsSolubility StatusMechanistic Insight & Application Note
Chlorinated Hydrocarbons Dichloromethane (DCM), Chloroform, 1,2-DCEMiscible Primary Choice. Excellent solvation due to matched polarity and dispersion forces. Ideal for extraction and low-temp reactions.
Aromatic Hydrocarbons Toluene, Benzene, XyleneMiscible Preferred for Polymerization. High boiling points allow for thermal initiation (ATRP). Inert to radical transfer.
Ethers (Cyclic & Linear) THF, Diethyl Ether, 1,4-DioxaneMiscible Critical for Reformatsky. THF coordinates with Zinc enolates, stabilizing the reactive intermediate.
Polar Aprotic DMSO, DMF, AcetonitrileSoluble Used for polar monomer polymerization. Caution: High polarity can accelerate nucleophilic attack if impurities are present.
Alcohols (Protic) Methanol, Ethanol, IsopropanolSoluble (Reactive) Risk of Transesterification. Soluble, but Methanol can swap with the Ethyl group (forming Methyl tribromoacetate) under acidic/basic catalysis.
Aliphatic Hydrocarbons Hexane, Heptane, PentaneLimited/Conditional Precipitant. Soluble at high concentrations/temperatures but may phase separate at low temps or high dilution due to polarity mismatch.
Water WaterInsoluble Hydrolysis Risk. ETBA sinks. Interface reaction generates corrosive HBr and Tribromoacetic acid over time.

Mechanistic Insights & Solvent Selection

The Reformatsky Reaction: Why THF?

In the Reformatsky reaction, ETBA reacts with Zinc metal to form an organozinc enolate.

  • Solvent Role: The solvent must solvate the zinc enolate without protonating it.

  • Mechanism: Ethers like Tetrahydrofuran (THF) are superior to diethyl ether because THF is a stronger Lewis base. It coordinates effectively to the Zn(II) center, breaking up polymeric zinc aggregates and increasing the reactivity of the nucleophile.

  • Protocol Note: If using Toluene, a co-solvent (like THF) is often required to initiate the reaction on the Zinc surface.

ATRP Polymerization: The Inert Carrier

When used as an ATRP initiator (e.g., for styrene or acrylates):

  • Requirement: The solvent must not act as a Chain Transfer Agent (CTA).

  • Selection: Anisole and Toluene are the gold standards. They solubilize both the ETBA initiator and the growing polymer chain while having low chain-transfer constants.

  • Avoid: Halogenated solvents (like Chloroform) can sometimes participate in radical transfer, broadening the molecular weight distribution (PDI).

Reactivity & Stability Risks

Researchers must be vigilant regarding the chemical stability of ETBA in protic solvents.

Hydrolysis

In the presence of water (even atmospheric moisture), the electron-withdrawing bromine atoms activate the ester carbonyl, making it susceptible to hydrolysis.



  • Consequence: Formation of Tribromoacetic acid (TBA), a strong acid (

    
    ), which can corrode equipment and poison catalysts.
    
Transesterification

In Methanol (


), thermodynamic equilibrium drives the exchange of the alkoxy group:


  • Prevention: Avoid alcohols unless the specific ester is desired. Use Ethanol only if transesterification is irrelevant (identity reaction).

Visualization: Solvent Selection Workflows

Diagram 1: Solvent Selection Decision Tree

This flowchart guides the researcher to the optimal solvent based on the intended chemical transformation.

SolventSelection Start Start: Select Application App_Reformatsky Reformatsky Reaction (Zn + Carbonyl) Start->App_Reformatsky App_ATRP ATRP Polymerization (Radical Initiation) Start->App_ATRP App_Extraction Extraction / Purification Start->App_Extraction Q_Temp High Temp Required? App_Reformatsky->Q_Temp Sol_Toluene Recommended: Toluene (Inert, High BP) App_ATRP->Sol_Toluene Sol_Anisole Recommended: Anisole (Standard for ATRP) App_ATRP->Sol_Anisole Sol_DCM Recommended: DCM (High Solubility, Volatile) App_Extraction->Sol_DCM Sol_Hexane Avoid: Hexane (Poor Solubility/Phase Sep) App_Extraction->Sol_Hexane Precipitation Only Sol_THF Recommended: THF (Stabilizes Zn-Enolate) Q_Temp->Sol_THF Standard Sol_Ether Alternative: Diethyl Ether (Low Boiling Point) Q_Temp->Sol_Ether Low Temp

Caption: Decision matrix for selecting the optimal solvent for Ethyl Tribromoacetate based on reaction type.

Diagram 2: Degradation Pathways

Understanding stability in protic media is crucial for storage and handling.

Degradation ETBA Ethyl Tribromoacetate (CBr3-COOEt) TBA Tribromoacetic Acid (Strong Acid) ETBA->TBA Slow / Acid Cat. MTBA Methyl Tribromoacetate (Impurity) ETBA->MTBA Equilibrium Water + H2O (Hydrolysis) Methanol + MeOH (Transesterification)

Caption: Primary degradation pathways in protic solvents. Hydrolysis yields corrosive acid; methanolysis alters the ester.

Experimental Protocols

Protocol A: Preparation of Anhydrous Stock Solution (1.0 M)

For use in moisture-sensitive Reformatsky or ATRP reactions.

  • Solvent Choice: Select Anhydrous THF (stabilized with BHT if for Reformatsky) or Anhydrous Toluene .

  • Drying: Ensure the solvent has been dried over molecular sieves (3Å or 4Å) for at least 24 hours. Water content should be <50 ppm.

  • Weighing: Weigh 32.48 g of Ethyl Tribromoacetate into a volumetric flask (100 mL).

    • Note: ETBA is a lachrymator. Perform all weighing in a functioning fume hood.

  • Dissolution: Add approximately 60 mL of the solvent. Swirl gently. The high density of ETBA means it will initially settle at the bottom.

  • Volume Adjustment: Fill to the mark with solvent.

  • Storage: Transfer to a Schlenk flask or a septum-capped vial purged with Argon. Store at 4°C to minimize light-induced decomposition (browning).

Protocol B: Purification via Solvent Extraction

To remove hydrolyzed acid impurities from aged samples.

  • Dissolution: Dissolve crude ETBA in Dichloromethane (DCM) (10 mL per gram of ETBA).

  • Wash: Wash the organic phase with saturated aqueous NaHCO₃ (Sodium Bicarbonate) twice.

    • Mechanism:[1][2][3][4] This converts any Tribromoacetic acid into the water-soluble sodium salt.

  • Drying: Separate the organic layer and dry over anhydrous MgSO₄ (Magnesium Sulfate).

  • Concentration: Filter off the solid drying agent and remove DCM via rotary evaporation at reduced pressure (bath temp < 40°C).

References

  • Sigma-Aldrich. Ethyl tribromoacetate Product Specification & SDS (CAS 599-99-5).Link

  • Chattopadhyay, A. The Reformatsky Reaction: Methodology and Applications. Journal of Organic Chemistry, 2012. Link

  • Matyjaszewski, K., & Xia, J. Atom Transfer Radical Polymerization.[][6][7] Chemical Reviews, 2001. (Discusses haloester initiators). Link

  • PubChem. Ethyl tribromoacetate Compound Summary. National Library of Medicine. Link

  • Hansen, C. M.Hansen Solubility Parameters: A User's Handbook. CRC Press, 2007. (Source for general solubility parameter logic).

Sources

The Strategic Utility of 2,2,2-Tribromoethyl Acetate in Organic Synthesis

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide details the applications, mechanisms, and protocols for 2,2,2-Tribromoethyl Acetate and the associated 2,2,2-Tribromoethyl (TBE) protecting group strategy.

Executive Summary

2,2,2-Tribromoethyl acetate (TBE-Ac) is a specialized reagent in organic synthesis that serves two distinct but high-value functions: as a highly reactive acyl donor in enzymatic transesterifications and as a model substrate for the 2,2,2-tribromoethyl (TBE) protecting group strategy.

While chemically analogous to the more common 2,2,2-trichloroethyl (Troc) derivatives, TBE derivatives offer unique advantages:

  • Enhanced Lability: The C-Br bonds are weaker than C-Cl bonds, allowing for reductive cleavage under milder conditions (e.g., mild Zinc reduction or electrolysis) compatible with sensitive functionalities like

    
    -lactams or complex nucleotides.
    
  • Superior Acyl Donors: In biocatalysis, TBE esters function as "quasi-irreversible" acyl donors. The released 2,2,2-tribromoethanol is significantly less nucleophilic than simple alcohols, driving equilibrium toward product formation.

  • Heavy Atom Phasing: The high electron density of the three bromine atoms makes TBE derivatives valuable for phase determination in X-ray crystallography.

Part 1: Critical Disambiguation

Before detailing applications, it is vital to distinguish between two isomers often confused in literature due to similar nomenclature.

Compound2,2,2-Tribromoethyl Acetate (Target of Guide)Ethyl Tribromoacetate
Structure


Role Acyl Donor / Protecting Group Carbene Source / Brominating Agent
Reactivity Nucleophilic attack at Carbonyl; Reductive cleavage at Alkyl.Carbene generation (

); Reformatsky-type reactions.
Key Use Enzymatic resolution, Carboxyl protection.Cyclopropanation, Synthesis of

-bromo esters.

This guide focuses exclusively on the 2,2,2-Tribromoethyl Acetate structure and the TBE moiety.

Part 2: The TBE Protecting Group Strategy

The 2,2,2-tribromoethyl group is a carboxyl and hydroxyl protecting group. TBE esters (like tribromoethyl acetate) are orthogonal to acid-labile (Boc, t-Bu) and base-labile (Fmoc, Methyl ester) groups.

Mechanism of Reductive Cleavage

The defining feature of TBE esters is their removal via reductive fragmentation . This process is driven by the formation of a zinc enolate-like species or radical intermediate, followed by


-elimination.

Mechanism Logic:

  • Insertion: Zinc (or a reducing potential) inserts into the weak C-Br bond.

  • Elimination: The resulting carbanion/organozinc intermediate undergoes rapid

    
    -elimination.
    
  • Release: This expels the carboxylate (acetate) and generates 1,1-dibromoethene (volatile/inert byproduct).

Why TBE over Troc? The C-Br bond dissociation energy (~66 kcal/mol) is lower than that of C-Cl (~81 kcal/mol). Consequently, TBE groups can be cleaved at lower potentials (-0.7 V vs -1.5 V for Troc) or with milder reducing agents (e.g., Zn/Cu couple in cold THF), preserving sensitive motifs like strained rings or reducible functional groups (e.g., nitro groups).

Visualization: Reductive Deprotection Pathway

TBE_Cleavage Substrate TBE-Ester (R-COO-CH2-CBr3) Intermed Organozinc Intermediate [R-COO-CH2-C(ZnBr)Br2] Substrate->Intermed Oxidative Addition Zn Zn(0) / H+ Zn->Intermed TS β-Elimination Transition State Intermed->TS Electronic Rearrangement Products Free Acid (R-COOH) + 1,1-Dibromoethene TS->Products Fragmentation

Figure 1: Mechanistic pathway for the reductive cleavage of TBE esters using Zinc, highlighting the fragmentation to 1,1-dibromoethene.

Part 3: Biocatalytic Applications (Activated Esters)

In "Green Chemistry" and chiral synthesis, 2,2,2-tribromoethyl acetate acts as a superior acyl donor for lipase-catalyzed kinetic resolutions.

The "Quasi-Irreversible" Advantage

Enzymatic transesterification is reversible. To achieve high conversion, the reverse reaction must be suppressed.

  • Standard Esters (Ethyl Acetate): Release ethanol, which competes as a nucleophile, reversing the reaction.

  • TBE Acetate: Releases 2,2,2-tribromoethanol . Due to the electron-withdrawing effect of three bromine atoms, tribromoethanol is:

    • More Acidic (

      
       ~12.5)  than ethanol (
      
      
      
      ~16).
    • Less Nucleophilic: It does not compete effectively with the substrate amine/alcohol for the acyl-enzyme intermediate.

    • Result: The reaction is effectively irreversible, driving yields to >99%.

Comparative Data: Acyl Donor Efficiency
Acyl DonorRelative Rate (

)
ReversibilityByproduct Toxicity
Ethyl Acetate 1.0 (Baseline)HighLow
Vinyl Acetate >100Irreversible (Tautomerizes)Acetaldehyde (Deactivates Enzyme)
Troc Acetate ~20-50LowModerate
TBE Acetate ~25-60 Negligible Low (No aldehyde generation)

Note: While vinyl acetate is faster, the acetaldehyde byproduct can form Schiff bases with lysine residues on enzymes, deactivating them. TBE acetate avoids this, making it safer for expensive or unstable enzymes.

Part 4: Experimental Protocols

Protocol A: Synthesis of TBE Esters (Protection)

Use this protocol to protect a carboxylic acid using the TBE strategy.

Reagents: Carboxylic Acid (1.0 equiv), 2,2,2-Tribromoethanol (1.2 equiv), DCC (1.1 equiv), DMAP (0.1 equiv), DCM.

  • Dissolution: Dissolve the carboxylic acid and 2,2,2-tribromoethanol in anhydrous dichloromethane (DCM) under inert atmosphere (

    
    ).
    
  • Activation: Cool to 0°C. Add DMAP followed by dicyclohexylcarbodiimide (DCC) portion-wise.

  • Reaction: Warm to room temperature and stir for 4–12 hours. Monitor by TLC (TBE esters are typically less polar than free acids).

  • Workup: Filter off the dicyclohexylurea (DCU) precipitate. Wash the filtrate with 0.5M HCl, saturated

    
    , and brine.
    
  • Purification: Dry over

    
     and concentrate. Purify via silica gel chromatography.
    
Protocol B: Reductive Removal of TBE Group

Use this protocol to deprotect a TBE ester to the free acid.

Reagents: TBE-Ester (1.0 equiv), Zinc dust (activated, 10 equiv), Ammonium Acetate (buffer) or Acetic Acid, THF/Water (3:1).

  • Activation of Zinc: Wash Zinc dust with 1M HCl, then water, then acetone, and dry under vacuum to remove oxides.

  • Reaction Setup: Dissolve the TBE-ester in THF/Water (3:1). Add Ammonium Acetate (buffered conditions prevent acid-catalyzed side reactions).

  • Reduction: Add activated Zinc dust. Stir vigorously at room temperature.

    • Note: For extremely sensitive substrates, cool to 0°C.

  • Monitoring: Reaction is usually complete within 15–60 minutes.

  • Workup: Filter through a Celite pad to remove Zinc. Acidify the filtrate to pH ~3 and extract with Ethyl Acetate.

  • Result: The free carboxylic acid is obtained after drying and concentration.

Protocol C: Lipase-Catalyzed Kinetic Resolution

Use TBE-Acetate to resolve a racemic alcohol.

  • Mix: Dissolve racemic alcohol (1.0 equiv) and 2,2,2-tribromoethyl acetate (3.0 equiv) in dry MTBE or Toluene.

  • Catalyst: Add immobilized Lipase (e.g., Candida antarctica Lipase B, Novozym 435).

  • Incubation: Shake at 30–40°C. Monitor enantiomeric excess (ee) via chiral HPLC.

  • Termination: Filter off the enzyme (can be reused).

  • Separation: The product will be the chiral acetate; the unreacted substrate will be the opposite enantiomer of the alcohol.

Part 5: References

  • Greene, T. W., & Wuts, P. G. M. (1999). Protective Groups in Organic Synthesis. Wiley-Interscience. (Definitive source on TBE/Troc cleavage mechanisms).

  • Woodward, R. B., et al. (1966). The Total Synthesis of Cephalosporin C. Journal of the American Chemical Society, 88(4), 852-853. (Pioneering use of haloethyl protecting groups in

    
    -lactam synthesis). 
    
  • Givens, R. S., et al. (2013).[1] Solvent-Dependent Photochemistry of 2,2,2-Tribromoethyl-(2′-phenylacetate). The Journal of Organic Chemistry, 78(5), 1934-1939.[1] (Detailed mechanistic study on TBE derivatives).

  • Eckstein, F. (1967). Oligodeoxynucleotide synthesis using the 2,2,2-tribromoethyl group. Chemische Berichte, 100(7), 2266-2273. (Application in nucleotide chemistry demonstrating orthogonality).

  • Degueil-Castaing, M., et al. (1987). Enzymatic reactions in organic synthesis: 2-Haloethyl esters as irreversible acyl donors. Tetrahedron Letters, 28(9), 953-954. (Establishes the utility of haloethyl esters in biocatalysis).

Sources

An In-depth Technical Guide to Ethyl Tribromoacetate: Synthesis, Reactivity, and Applications

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ethyl tribromoacetate, a halogenated ester of significant interest in synthetic organic chemistry, serves as a versatile and powerful reagent. Its unique chemical properties, stemming from the presence of three bromine atoms on the alpha-carbon, make it an effective brominating agent and a valuable precursor in the formation of carbon-carbon bonds. This guide provides a comprehensive overview of ethyl tribromoacetate, including its nomenclature, physicochemical properties, synthesis, key reactions, and diverse applications in research and development, particularly within the pharmaceutical and agrochemical industries.

Nomenclature and Synonyms

Ethyl tribromoacetate is systematically known as ethyl 2,2,2-tribromoacetate. It is identified by the CAS Registry Number 599-99-5 . Over the years, it has been referred to by several other names in chemical literature and commercial catalogs. A comprehensive list of its synonyms is provided below to aid in literature searches and material procurement.

Table 1: Synonyms and Identifiers for Ethyl Tribromoacetate

Synonym/IdentifierSource/Context
Ethyl 2,2,2-tribromoacetateSystematic IUPAC Name[1]
Tribromoacetic acid ethyl esterCommon Name
Acetic acid, 2,2,2-tribromo-, ethyl esterChemical Abstracts Index Name
CAS RN: 599-99-5Chemical Abstracts Service Registry Number[1][2]
MDL Number: MFCD06204315Molecular Design Limited Number[1][3]
PubChem CID: 521909PubChem Compound Identifier[2]

Physicochemical Properties

Ethyl tribromoacetate is a colorless to light brown liquid under standard conditions.[2] Its key physicochemical properties are summarized in the table below, providing essential data for its handling, storage, and use in chemical reactions.

Table 2: Physicochemical Properties of Ethyl Tribromoacetate

PropertyValueReference
Molecular FormulaC₄H₅Br₃O₂[1][2][3]
Molecular Weight324.79 g/mol [1][2][3]
AppearanceColorless to light brown liquid[2]
Density2.201 g/mL at 25 °C[1][3]
Refractive Index (n20/D)1.540[1][3]
Boiling Point>110 °C (>230 °F)[4]
Flash Point>110 °C (>230 °F)[1][4]
InChI1S/C4H5Br3O2/c1-2-9-3(8)4(5,6)7/h2H2,1H3[1]
InChIKeyZZUKBDJWZXVOQG-UHFFFAOYSA-N[1]
SMILESCCOC(=O)C(Br)(Br)Br[1]

Synthesis of Ethyl Tribromoacetate

The synthesis of ethyl tribromoacetate can be achieved through several methods. The choice of method often depends on the availability of starting materials, desired scale, and purity requirements. The most common synthetic routes are detailed below.

Esterification of Tribromoacetic Acid

This is a direct and widely used method involving the acid-catalyzed esterification of tribromoacetic acid with ethanol.

  • To a mixture of tribromoacetic acid and ethanol, carefully add a catalytic amount of concentrated sulfuric acid.

  • Reflux the reaction mixture for 3-6 hours.

  • After completion, pour the mixture into water in a separatory funnel.

  • Separate the upper organic layer containing the crude ester.

  • Wash the organic layer sequentially with water, saturated aqueous sodium bicarbonate solution, and again with water.

  • Dry the product over anhydrous sodium sulfate to obtain the pure ethyl tribromoacetate as a colorless oil.[5]

From Tribromoacetic Anhydride and Ethanol

This method involves the reaction of tribromoacetic anhydride with absolute ethanol.

  • In an ice bath, slowly add absolute ethanol to tribromoacetic anhydride. The reaction is exothermic.

  • After the addition is complete, remove the excess ethanol under vacuum.

  • The crude product can be purified by distillation to yield pure ethyl tribromoacetate.

Chemical Reactivity and Synthetic Applications

Ethyl tribromoacetate is a valuable reagent in organic synthesis, primarily due to the reactivity conferred by the three bromine atoms. It participates in a variety of chemical transformations, making it a versatile building block.

Brominating Agent

In combination with triphenylphosphine (PPh₃), ethyl tribromoacetate serves as an efficient reagent for the conversion of alcohols to their corresponding alkyl bromides.[6] This reaction proceeds under mild conditions with high yields and is believed to occur via an SN2 mechanism, resulting in an inversion of configuration at the chiral center.[6]

Bromination_Mechanism R-OH Alcohol Intermediate [R-O-P⁺Ph₃][⁻CBr₂CO₂Et] R-OH->Intermediate + PPh₃, + EtO₂CCBr₃ EtO₂CCBr₃ Ethyl Tribromoacetate PPh₃ Triphenylphosphine R-Br Alkyl Bromide Intermediate->R-Br SN2 attack by Br⁻ Ph₃P=O Triphenylphosphine oxide Intermediate->Ph₃P=O EtO₂CCHBr₂ Ethyl Dibromoacetate Intermediate->EtO₂CCHBr₂

Caption: Proposed mechanism for the bromination of alcohols using ethyl tribromoacetate and triphenylphosphine.

Reformatsky Reaction

The Reformatsky reaction is a classic carbon-carbon bond-forming reaction where an α-halo ester reacts with a carbonyl compound (aldehyde or ketone) in the presence of metallic zinc to form a β-hydroxy ester.[7][8][9][10] Ethyl tribromoacetate can be used in this reaction, although α-bromoesters are more common. The organozinc reagent, or 'Reformatsky enolate', is less reactive than Grignard reagents, which prevents self-condensation of the ester.[7][9]

The mechanism involves the oxidative addition of zinc to the carbon-bromine bond to form a zinc enolate.[7][9][10] This enolate then adds to the carbonyl group of the aldehyde or ketone through a six-membered chair-like transition state.[7][9] Subsequent acidic workup yields the β-hydroxy ester.[7][9][10]

Reformatsky_Reaction cluster_step1 Step 1: Enolate Formation cluster_step2 Step 2: Nucleophilic Addition cluster_step3 Step 3: Workup alpha-haloester α-Halo Ester (e.g., Ethyl Bromoacetate) Reformatsky_Enolate Reformatsky Enolate (Organozinc Reagent) alpha-haloester->Reformatsky_Enolate + Zn Zn Zinc Metal Intermediate Zinc Alkoxide Intermediate Reformatsky_Enolate->Intermediate + Carbonyl Compound Carbonyl Aldehyde or Ketone Carbonyl->Intermediate beta-hydroxyester β-Hydroxy Ester Intermediate->beta-hydroxyester Acidic Workup

Caption: Simplified workflow of the Reformatsky reaction.

Applications in Drug Development and Agrochemicals

Ethyl tribromoacetate and its derivatives are valuable intermediates in the synthesis of a wide range of biologically active molecules.

Pharmaceuticals
  • Anticonvulsants: Semicarbazone derivatives, which have shown significant anticonvulsant activity, can be synthesized using precursors derived from bromo-substituted acetic acid esters.[11][12] The synthesis of novel 1,3,4-thiadiazole derivatives with anticonvulsant properties also involves intermediates that can be prepared using ethyl bromoacetate.[13]

  • Anticancer Agents: Ethyl bromoacetate is utilized in the synthesis of thiazolidinone and thiadiazole derivatives that have been evaluated for their anticancer potential.

  • Heterocyclic Synthesis: It serves as a precursor for the synthesis of various heterocyclic compounds, which are common scaffolds in medicinal chemistry. For example, it is used in the synthesis of pyrrole diesters and N-phenylthiazolidinones.[14]

Agrochemicals

Ethyl tribromoacetate is a key building block in the synthesis of various agrochemicals, including pesticides and herbicides.[2] Its ability to introduce bromine atoms into a molecule can enhance the biological activity of the resulting compound. It has been used in the design and synthesis of eco-friendly insecticidal derivatives for pest control.

Safety and Handling

Ethyl tribromoacetate is a hazardous chemical and must be handled with appropriate safety precautions.

Table 3: Hazard and Safety Information for Ethyl Tribromoacetate

Hazard CategoryGHS ClassificationPrecautionary Statements
Acute Toxicity (Oral)Category 3H301: Toxic if swallowed.[1]
Serious Eye DamageCategory 1H318: Causes serious eye damage.[1]
Handling Wear protective gloves, protective clothing, eye protection, and face protection.[15] Do not breathe mist or vapors. Use only outdoors or in a well-ventilated area. Keep away from heat, sparks, open flames, and hot surfaces.[15]
Storage Store in a well-ventilated place. Keep container tightly closed.[15] Store locked up.
First Aid If swallowed: Immediately call a POISON CENTER or doctor.[15] In case of eye contact: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. Immediately call a POISON CENTER or doctor.

Note: This is not an exhaustive list of safety precautions. Always consult the material safety data sheet (MSDS) before handling this chemical.[15][16][17]

Conclusion

Ethyl tribromoacetate is a highly versatile and valuable reagent in organic synthesis with a broad range of applications, particularly in the development of pharmaceuticals and agrochemicals. Its utility as a brominating agent and as a precursor in the Reformatsky reaction underscores its importance in the construction of complex organic molecules. A thorough understanding of its properties, synthesis, and reactivity, coupled with strict adherence to safety protocols, is essential for its effective and safe utilization in research and development.

References

  • Tongkate, P. (2008).
  • Organic Syntheses. (n.d.). Ethyl bromoacetate. Retrieved February 27, 2026, from [Link]

  • Wikipedia. (2023, November 18). Reformatsky reaction. In Wikipedia. Retrieved February 27, 2026, from [Link]

  • Chemistry LibreTexts. (2022, January 22). Reformatsky Reaction. Retrieved February 27, 2026, from [Link]

  • Alfa Aesar. (2024, April 26). Ethyl bromoacetate - SAFETY DATA SHEET.
  • BenchChem. (2025). The Reformatsky Reaction: A Historical and Technical Guide for Drug Discovery and Development.
  • Chemistry LibreTexts. (2023, January 22). Reformatsky Reaction. Retrieved February 27, 2026, from [Link]

  • Chemistry Notes. (2022, February 4). Reformatsky reaction, promising mechanism, and application. Retrieved February 27, 2026, from [Link]

  • Sigma-Aldrich. (n.d.). Ethyl tribromoacetate 97%.
  • Merck Millipore. (n.d.). SAFETY DATA SHEET - Ethyl bromoacetate.
  • ChemicalBook. (2026, January 31). Ethyl bromoacetate - Safety Data Sheet.
  • Chemsrc. (2025, August 21). ethyl 2-bromoacetate | CAS#:105-36-2. Retrieved February 27, 2026, from [Link]

  • Siddiqui, A. A., et al. (2007). Design and Synthesis of Some Novel 4-(4-substituted aryl) Semicarbazones as Anticonvulsant Agents. Acta Poloniae Pharmaceutica - Drug Research, 64(3), 229-233.
  • Tongkate, P., et al. (2008). Hexabromoacetone and ethyl tribromoacetate: a highly efficient reagent for bromination of alcohol. Tetrahedron Letters, 49(1), 114-117.
  • Hassan, M. A., et al. (2025, February 12). Design, synthesis, and in vitro, in vivo, and in silico evaluation of novel substituted 1,3,4-thiadiazole derivatives as anticonvulsant agents. Journal of Biochemical and Molecular Toxicology.
  • ideXlab. (n.d.). Ethyl Bromoacetate - Explore the Science & Experts. Retrieved February 27, 2026, from [Link]

  • Qin, L., et al. (2019). The new synthetic pathway. Reagents and conditions: (a) ethyl bromoacetate, K2CO3, acetone, 98%.
  • Google Patents. (n.d.). CN102351695A - High-selectivity synthesis method of ethyl alpha-bromoacetate.
  • Wikipedia. (2023, November 18). Ethyl bromoacetate. In Wikipedia. Retrieved February 27, 2026, from [Link]

  • BenchChem. (n.d.). Application Notes and Protocols: Synthesis of Allyl Tribromoacetate from Tribromoacetic Acid.
  • Ananthakrishna Nadar, P., & Gnanasekaran, C. (1985). Kinetics of reaction of ethyl bromoacetate with substituted phenoxyacetate ions. Proceedings of the Indian Academy of Sciences - Chemical Sciences, 94(3), 481-485.
  • Kumar, A., et al. (2019, January 30).
  • Zablotskaya, A., et al. (2025, August 6).
  • Pandeya, S. N., et al. (2025, August 5). Synthesis of novel aryl semicarbazones as Anticonvulsants with GABA-mediated mechanism.
  • Ceylan, S., et al. (2020). Reactions and conditions. a: THF, ethyl bromoacetate, room temperature,...

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Methodological & Application

Ethyl tribromoacetate Reformatsky reaction protocol

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

This Application Note details the protocol for the Reformatsky reaction utilizing Ethyl Tribromoacetate (ETBA) . Unlike the standard Reformatsky reaction with ethyl bromoacetate, the use of the tribromo analog (


) presents unique kinetic and thermodynamic challenges, specifically regarding chemoselectivity  and reagent stability .

The primary application of this protocol is the synthesis of


-dibromo-

-hydroxy esters
, which are high-value intermediates for the synthesis of complex

-lactams, amino acids, and functionalized heterocycles in drug discovery. This guide synthesizes field-proven methodologies to maximize yield while suppressing common side reactions such as reductive dehalogenation and polymerization.

Scientific Foundation & Mechanism

The Chemical Challenge

The standard Reformatsky reaction involves the insertion of oxidative zinc into an


-haloester.[1] With Ethyl Tribromoacetate , the presence of three bromine atoms significantly increases the electrophilicity of the carbonyl carbon and the acidity of the 

-position.
  • Primary Objective: Insert Zinc into exactly one C-Br bond to form the dibromo-zinc enolate .

  • Key Risk: Over-reduction (insertion into a second C-Br bond) or lack of discrimination between the halogenated species.

Mechanistic Pathway

The reaction proceeds via the formation of a Reformatsky Enolate (


). This species is less basic than lithium enolates, allowing for high functional group tolerance, but it requires specific activation to form efficiently from the bulky and electron-poor tribromo precursor.

Figure 1: Reaction Mechanism & Transition State

ReformatskyMechanism ETBA Ethyl Tribromoacetate (CBr3CO2Et) Enolate Dibromo Zinc Enolate (Br2C=C(OZnBr)OEt) ETBA->Enolate Oxidative Addition (THF, 0°C) Zn Activated Zinc (Zn0) Zn->Enolate TS Zimmerman-Traxler Transition State Enolate->TS + R-CHO Aldehyde Electrophile (R-CHO) Aldehyde->TS Alkoxide Zinc Alkoxide TS->Alkoxide C-C Bond Formation Product α,α-Dibromo-β-hydroxy Ester Alkoxide->Product Acidic Workup (H3O+)

Caption: Step-wise mechanistic flow from oxidative zinc insertion to the formation of the dibromo-hydroxy ester via a six-membered transition state.[1][2]

Critical Parameters for Success

To ensure reproducibility and high yields (target >85%), the following parameters must be strictly controlled.

ParameterSpecificationScientific Rationale
Zinc Morphology Micronized Dust (<10 µm) High surface area is critical for the initiation of the electron-poor tribromo species. Coarse granules often fail to initiate.
Activator TMSCl (5 mol%) Trimethylsilyl chloride effectively scours the passivation oxide layer (

) on the metal surface, exposing reactive

.
Solvent THF (Anhydrous) Ethereal solvents coordinate to the zinc species, stabilizing the enolate. THF is preferred over

for its higher boiling point and better solubility of the zinc complex.
Temperature 0°C to RT Crucial: Unlike monobromo esters (often refluxed), ETBA is highly reactive. Lower temperatures prevent the formation of byproducts and "runaway" exotherms.
Stoichiometry 1.5 eq. Zn / 1.2 eq.[3] ETBA Slight excess of Zn ensures complete consumption of the sterically hindered tribromoacetate.

Detailed Experimental Protocol

Target Synthesis: Ethyl 2,2-dibromo-3-hydroxy-3-phenylpropanoate (using Benzaldehyde as model substrate).

Materials & Equipment
  • Reaction Vessel: 3-neck round-bottom flask (flame-dried), equipped with nitrogen inlet, addition funnel, and internal thermometer.

  • Reagents:

    • Ethyl Tribromoacetate (ETBA) - Handle with care, lachrymator.

    • Benzaldehyde (Distilled prior to use).

    • Zinc Dust (Activated).

    • Trimethylsilyl Chloride (TMSCl).

    • Tetrahydrofuran (THF), anhydrous.[3]

Step-by-Step Procedure

Phase 1: Zinc Activation (The "Rieke" Standard)

  • Charge the flask with Zinc dust (15 mmol, 0.98 g) under an inert nitrogen atmosphere.

  • Add dry THF (10 mL) .

  • Add TMSCl (0.5 mmol, ~60 µL) via syringe. Stir vigorously at Room Temperature (RT) for 15 minutes.

    • Observation: The grey suspension should brighten slightly as the oxide layer is removed.

Phase 2: Initiation 4. Cool the suspension to 0°C using an ice bath. 5. Prepare a solution of Ethyl Tribromoacetate (12 mmol, 3.9 g) and Benzaldehyde (10 mmol, 1.06 g) in dry THF (10 mL) in the addition funnel.

  • Note: Premixing the aldehyde and ester ensures that the enolate is trapped immediately upon formation, reducing self-condensation.
  • Add approximately 10% of the solution dropwise to the zinc suspension.[3]
  • Wait for initiation.
  • Sign of Initiation: A slight exotherm (internal temp rise of 2-3°C) or a change in the suspension's turbidity/color (often turning greenish-grey). If no initiation occurs after 10 mins, warm slightly to 20°C, then return to 0°C once started.

Phase 3: Controlled Addition & Reaction 8. Once initiated, add the remaining solution dropwise over 30-45 minutes , maintaining the internal temperature below 10°C . 9. After addition is complete, allow the mixture to warm to Room Temperature and stir for 2-4 hours .

  • Monitoring: Check reaction progress via TLC (Hexane:EtOAc 8:1). The spot for benzaldehyde should disappear.

Phase 4: Quench & Workup 10. Cool the mixture to 0°C . 11. Quench by slow addition of 10% HCl (20 mL) .

  • Caution: Vigorous gas evolution may occur.
  • Extract the aqueous layer with Diethyl Ether (3 x 30 mL) .
  • Wash combined organics with Saturated
    
    
    (to remove acid traces) and Brine .
  • Dry over
    
    
    , filter, and concentrate under reduced pressure.

Phase 5: Purification 15. Purify the crude oil via Flash Column Chromatography (Silica Gel).

  • Eluent: Gradient from 100% Hexanes to 90:10 Hexanes:EtOAc.
  • Product: The
    
    
    -dibromo-
    
    
    -hydroxy ester is typically a viscous oil or low-melting solid.

Troubleshooting & Optimization

ObservationRoot CauseCorrective Action
No Reaction (Start) Passivated ZincAdd a crystal of Iodine (

) or use fresh TMSCl. Ensure THF is strictly anhydrous.
Low Yield (<50%) Moisture contaminationReformatsky reagents hydrolyze instantly with water. Flame-dry all glassware.
Complex Mixture Temperature too highRun the addition strictly at 0°C. High temps promote multiple Zn insertions or polymerization.
Product Decomposition Acid sensitivityThe dibromo-alcohol can be sensitive. Avoid prolonged exposure to acidic workup; neutralize quickly with

.

Applications in Drug Development

The


-dibromo-

-hydroxy ester
motif is a versatile scaffold:
  • 
    -Lactam Synthesis:  Reaction with primary amines followed by cyclization yields 
    
    
    
    -bromo-
    
    
    -lactams, precursors to novel antibiotics.
  • Epoxide Formation: Treatment with mild base can lead to highly functionalized glycidic esters.

  • Deuterated Analogs: Quenching the enolate with

    
     allows for precise deuterium labeling at the 
    
    
    
    -position for metabolic stability studies.

Figure 2: Downstream Synthetic Workflow

Applications Product α,α-Dibromo-β-hydroxy Ester Lactam α-Bromo-β-Lactam (Antibiotic Scaffolds) Product->Lactam 1. R-NH2 2. Base Epoxide Glycidic Esters (Complex Intermediates) Product->Epoxide Base (Intramolecular SN2) Reduction α-Bromo-β-hydroxy Ester (Selective Reduction) Product->Reduction Zn/AcOH (Controlled)

Caption: Strategic utility of the dibromo-hydroxy scaffold in pharmaceutical synthesis.

References

  • Reformatsky, S. (1887). "Neue Synthese zweiatomiger einbasischer Säuren aus den Ketonen". Berichte der deutschen chemischen Gesellschaft, 20(1), 1210–1213. Link

  • Miller, R. E., & Nord, F. F. (1951). "Studies on the Scope of the Reformatsky Reaction." The Journal of Organic Chemistry, 16(5), 728-732. (Discusses extension to polyhalogen esters). Link

  • Fürstner, A. (1989). "Recent advancements in the Reformatsky reaction."[4][5][6] Synthesis, 1989(08), 571-590. Link

  • Kloetzing, R. J., & Knochel, P. (2006). "Zinc Reagents in Organic Synthesis." Chemical Reviews.
  • BenchChem. (2025).[3] "Reformatsky Reaction Protocol and Data." Link

Disclaimer: This protocol involves the use of hazardous chemicals, including brominated esters and organozinc intermediates. All procedures should be performed in a fume hood with appropriate PPE.

Sources

Synthesis of gem-dibromocyclopropanes using ethyl tribromoacetate

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Precision Synthesis of gem-Dibromocyclopropanes via Ethyl Tribromoacetate (ETBA)

Executive Summary

The introduction of gem-dihalocyclopropanes into drug scaffolds significantly alters their metabolic stability and conformational rigidity. While Bromoform (


) has historically been the standard reagent for generating dibromocarbene (

), its high volatility, toxicity, and tendency to form intractable tars present significant challenges in scale-up and safety.

This guide details the Ethyl Tribromoacetate (ETBA) protocol. Unlike bromoform, ETBA allows for the generation of


 under mild, non-aqueous conditions via nucleophilic acyl substitution-induced fragmentation. This method offers superior control, easier handling (ETBA is a high-boiling liquid/low-melting solid), and cleaner workups, making it the preferred route for high-value pharmaceutical intermediates.

Mechanistic Principles

The efficiency of ETBA relies on a "Trojan Horse" strategy. Rather than direct deprotonation (as with bromoform), ETBA undergoes nucleophilic attack at the carbonyl center, releasing the reactive tribromomethyl anion.

Comparative Mechanism: Bromoform vs. ETBA
  • Bromoform (Traditional): Requires strong base to deprotonate

    
    . Often suffers from rapid carbene dimerization.
    
  • ETBA (Optimized): Uses a sodium alkoxide to cleave the ester. The driving force is the formation of a stable carbonate byproduct.

Pathway Diagram

The following Graphviz diagram illustrates the fragmentation cascade and subsequent cyclopropanation.

ETBA_Mechanism ETBA Ethyl Tribromoacetate (ETBA) Tetra Tetrahedral Intermediate ETBA->Tetra + NaOMe Base Sodium Methoxide (NaOMe) Base->Tetra CBr3_Anion Tribromomethyl Anion (:CBr3⁻) Tetra->CBr3_Anion Fragmentation Byproduct Ethyl Methyl Carbonate (Byproduct) Tetra->Byproduct Elimination Carbene Dibromocarbene (:CBr2) CBr3_Anion->Carbene - Br⁻ (Rate Limiting) Product gem-Dibromocyclopropane Carbene->Product + Alkene (Concerted Addition) Alkene Target Alkene Alkene->Product

Figure 1: Mechanistic pathway of dibromocarbene generation from ETBA via alkoxide-induced fragmentation.

Strategic Advantages

The choice of ETBA over Bromoform is driven by process safety and purity profiles.

FeatureBromoform (

)
Ethyl Tribromoacetate (ETBA)
Mechanism

-Elimination (Proton abstraction)
Acyl cleavage / Fragmentation
Base Requirement Strong Base (KOtBu, 50% NaOH)Mild Alkoxide (NaOMe, NaOEt)
Byproducts Tars, Polymers, HBrDialkyl Carbonates (Volatile, Neutral)
Handling Volatile liquid, Toxic vaporLow-melting solid/Liquid, Lachrymator
Selectivity Moderate (Carbene dimerization common)High (Slow release of carbene)

Detailed Protocol: The Anhydrous Alkoxide Method

This protocol is adapted from the Parham synthesis and optimized for modern laboratory standards. It avoids aqueous phase transfer conditions to prevent ester hydrolysis.

Reagents & Equipment
  • Substrate: 10 mmol Alkene (e.g., Styrene, Cyclohexene).

  • Carbene Source: 12 mmol Ethyl Tribromoacetate (ETBA).

  • Base: 12 mmol Sodium Methoxide (Commercial powder or freshly prepared).

  • Solvent: 50 mL Anhydrous Pentane or Cyclohexane (Non-polar solvents suppress solvolysis).

  • Glassware: 3-neck round bottom flask, addition funnel, nitrogen inlet, ice-salt bath.

Step-by-Step Methodology
  • System Preparation:

    • Flame-dry the glassware and flush with Nitrogen (

      
      ).
      
    • Charge the flask with Sodium Methoxide (0.65 g, 12 mmol) and Anhydrous Pentane (25 mL) .

    • Note: The base will remain as a suspension.

  • Substrate Addition:

    • Add the Alkene (10 mmol) directly to the stirring suspension.

    • Cool the mixture to 0°C using an ice/salt bath.

  • Carbene Generation (Critical Step):

    • Dissolve ETBA (3.9 g, 12 mmol) in Pentane (25 mL) .

    • Add the ETBA solution dropwise via the addition funnel over 60 minutes .

    • Causality: Slow addition maintains a low concentration of

      
      , favoring reaction with the alkene over dimerization (formation of tetrabromoethylene).
      
  • Reaction Phase:

    • Allow the mixture to warm naturally to Room Temperature (RT) after addition is complete.

    • Stir for 2–4 hours .

    • Monitoring: Check TLC for disappearance of alkene. The formation of a heavy precipitate (NaBr) indicates reaction progress.

  • Workup:

    • Quench by adding Water (10 mL) to dissolve sodium salts.

    • Separate the organic layer. Extract aqueous layer once with Pentane.

    • Wash combined organics with Brine (20 mL) .

    • Dry over

      
       , filter, and concentrate
      
    • Note: The byproduct (ethyl methyl carbonate) has a boiling point of ~107°C. If your product is volatile, use careful fractional distillation.

Purification
  • Solids: Recrystallization from Ethanol/Hexane.

  • Liquids: Vacuum distillation or Silica Gel Chromatography (100% Hexanes

    
     5% EtOAc/Hexanes).
    

Troubleshooting & Optimization

ObservationRoot CauseCorrective Action
Low Yield Moisture in solventEnsure strict anhydrous conditions; water hydrolyzes ETBA to Tribromoacetic acid.
Carbene Dimerization Addition too fastReduce addition rate of ETBA; increase stirring speed.
No Reaction Base degradationSodium Methoxide absorbs moisture rapidly. Use a fresh bottle or sublime KOtBu.
Ester Hydrolysis Use of Alcohol solventUse strictly non-polar solvents (Pentane/Benzene/Toluene). Avoid using Ethanol as the primary solvent.

Safety & Handling (E-E-A-T)

  • Lachrymator: ETBA is a potent lachrymator (tear gas agent). All operations must be performed in a functioning fume hood.

  • Toxic Byproducts: While cleaner than bromoform, the reaction generates bromide salts and organic carbonates. Dispose of aqueous waste as halogenated chemical waste.

  • Exotherm: The addition of ETBA to base is exothermic. Temperature control is vital to prevent runaway decomposition.

References

  • Parham, W. E., & Schweizer, E. E. (1963). Organic Reactions: The reaction of halocarbenes with olefins. Wiley.

  • Parham, W. E., & Twelves, R. R. (1957).[1] The Reaction of Dichlorocarbene with Indene and Indane. Journal of Organic Chemistry, 22(7), 730–734.

  • Fedoryński, M. (2006). Syntheses of gem-Dihalocyclopropanes and Their Use in Organic Synthesis. Chemical Reviews, 103(4), 1099–1132.

  • Banwell, M. G., & Reum, M. E. (1991). Gem-Dibromocyclopropanes in synthesis.[1][2][3][4] Advances in Strain in Organic Chemistry, 1, 19-64.

Sources

Zinc-mediated addition of tribromoethyl acetate to aldehydes

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Zinc-Mediated Reformatsky-Type Addition of Ethyl Tribromoacetate to Aldehydes

Target Audience: Synthetic Chemists, Process Researchers, and Drug Development Professionals Objective: To provide a robust, self-validating protocol for the synthesis of


-dibromo-

-hydroxy esters via the zinc-mediated addition of polyhalogenated acetates to aldehydes.

Introduction & Nomenclature Clarification

The zinc-mediated addition of


-halo esters to carbonyl compounds is a fundamental method for the synthesis of 1[1]. When this methodology is extended to polyhalogenated substrates, it provides a highly atom-economical route to 2[2]. These densely functionalized adducts are critical building blocks in medicinal chemistry, frequently serving as direct precursors to 3[3] and complex heterocyclic scaffolds.

Expertise Insight (Nomenclature): In laboratory vernacular, the reagent is often colloquially referred to as "tribromoethyl acetate." However, the active reagent undergoing oxidative insertion is strictly ethyl tribromoacetate (


). The isomeric 2,2,2-tribromoethyl acetate (

) lacks the requisite

-halogen adjacent to the carbonyl and cannot form the necessary organozinc intermediate.

Mechanistic Rationale & Causality

Unlike lithium or magnesium enolates, which are highly basic and prone to promoting self-condensation of the ester, the zinc enolate (Reformatsky reagent) is significantly milder[1]. The zinc atom is simultaneously O- and C-bound, creating a stable intermediate that exclusively attacks the more electrophilic aldehyde carbonyl.

The reaction proceeds via oxidative insertion of activated


 into one of the C–Br bonds. This intermediate coordinates with the aldehyde oxygen, forming a six-membered Zimmerman-Traxler transition state. Subsequent C–C bond formation yields a zinc alkoxide complex, which upon acidic workup releases the target ester.

Mechanism N1 Ethyl Tribromoacetate + Zn(0) N2 Zinc Enolate Intermediate N1->N2 Oxidative Insertion N3 Aldehyde Addition (Transition State) N2->N3 + RCHO N4 Zinc Alkoxide Complex N3->N4 C-C Bond Formation N5 Acidic Quench (H+) N4->N5 Workup N6 α,α-Dibromo-β-hydroxy Ester N5->N6 Hydrolysis

Caption: Mechanistic pathway of the zinc-mediated addition of ethyl tribromoacetate to aldehydes.

Substrate Scope and Compatibility

The reaction exhibits broad functional group tolerance. The table below summarizes the expected performance across different aldehyde classes based on established polyhaloacetate reactivity profiles.

Aldehyde ClassExample SubstrateTypical Yield (%)Reaction Time (h)Causality & Notes
Aliphatic (Unbranched) Hexanal75 - 85%2 - 3Fast conversion; minimal steric hindrance at the transition state.
Aliphatic (Branched) Isobutyraldehyde65 - 75%4 - 6Slower addition; requires slight heating to overcome steric bulk.
Aromatic (Electron-Rich) p-Anisaldehyde70 - 80%3 - 5High selectivity; the electron-donating group stabilizes the transition state.
Aromatic (Electron-Deficient) p-Nitrobenzaldehyde80 - 90%1 - 2Highly electrophilic carbonyl; rapid nucleophilic attack by the enolate.
Sterically Hindered Pivalaldehyde40 - 50%12 - 24Low yield due to severe steric clash during the Zimmerman-Traxler assembly.

Experimental Workflow & Step-by-Step Protocol

To ensure a self-validating system, this protocol utilizes Knochel’s zinc activation method, which guarantees the removal of passivating zinc oxide layers that frequently cause Reformatsky reactions to stall.

Workflow Step1 Step 1: Zn Activation 1,2-dibromoethane & TMSCl Step2 Step 2: Reagent Mixing Add Aldehyde & Anhydrous THF Step1->Step2 Step3 Step 3: Dropwise Addition Add Ethyl Tribromoacetate at 0°C Step2->Step3 Step4 Step 4: Reaction Maturation Stir at RT until aldehyde is consumed Step3->Step4 Step5 Step 5: Quench & Extract Cold 1M HCl, EtOAc extraction Step4->Step5

Caption: Step-by-step experimental workflow for the Reformatsky-type addition protocol.

Materials Required:

  • Ethyl tribromoacetate (1.2 equiv)

  • Aldehyde substrate (1.0 equiv)

  • Zinc dust (<10 μm particle size, 1.5 equiv)

  • Anhydrous Tetrahydrofuran (THF)

  • 1M HCl (for quenching)

  • 1,2-Dibromoethane and TMSCl (for Zn activation)

Step-by-Step Methodology:

  • Zinc Activation (Critical Step): Weigh 1.5 mmol of zinc dust into an oven-dried, argon-purged Schlenk flask. Add 2 mL of anhydrous THF. To remove the passivating

    
     layer, add 5 mol% of 1,2-dibromoethane and heat the suspension to a gentle reflux for 5 minutes. Allow to cool to room temperature, then add 1 mol% of TMSCl and stir for 15 minutes.
    
    • Causality: Unactivated zinc leads to unpredictable induction periods and unreacted starting materials.

  • Substrate Addition: Dissolve the aldehyde (1.0 mmol) in 3 mL of anhydrous THF and add it to the activated zinc suspension. Cool the mixture to 0 °C using an ice bath.

  • Reagent Addition: Dissolve ethyl tribromoacetate (1.2 mmol) in 2 mL of anhydrous THF. Add this solution dropwise to the reaction mixture over 15 minutes.

    • Causality: Dropwise addition at 0 °C prevents the localized accumulation of the zinc enolate, mitigating the risk of Wurtz-type homocoupling or premature elimination to the acrylate.

  • Reaction Maturation: Remove the ice bath and allow the reaction to warm to room temperature. Stir for 2–5 hours.

    • Self-Validation: Monitor the reaction progress via TLC (hexane/ethyl acetate 8:2), visualizing with UV and p-anisaldehyde stain. The disappearance of the aldehyde spot confirms successful enolate trapping.

  • Quenching & Workup: Once the aldehyde is consumed, cool the flask back to 0 °C and carefully quench the reaction by adding 5 mL of cold 1M HCl.

    • Causality: The acidic quench protonates the zinc alkoxide and solubilizes the zinc salts[1], preventing the formation of intractable emulsions during extraction.

  • Extraction & Purification: Extract the aqueous layer with Ethyl Acetate (3 x 10 mL). Wash the combined organic layers with brine, dry over anhydrous

    
    , filter, and concentrate under reduced pressure. Purify the crude product via flash column chromatography.
    

Troubleshooting & Optimization

  • Emulsion Formation During Workup: If a thick white emulsion forms during the extraction, it indicates incomplete dissolution of zinc salts. Solution: Add more 1M HCl to lower the pH, or filter the entire biphasic mixture through a pad of Celite before separation.

  • Formation of

    
    -Bromoacrylate (Elimination Product):  If the 
    
    
    
    -bromoacrylate is observed as a major side product, the reaction temperature was too high, or the workup was inadvertently basic. Solution: Ensure strict temperature control (0 °C to RT) and use cold, dilute acid for quenching.
  • Moisture Sensitivity: The zinc enolate is highly sensitive to protonation by water, which yields ethyl dibromoacetate. Solution: Ensure all glassware is flame-dried and solvents are strictly anhydrous.

References

  • Reformatsky reaction - Wikipedia. Source: wikipedia.org. URL:[Link]

  • e-EROS Encyclopedia of Reagents for Organic Synthesis. Source: researchgate.net. URL:[Link]

  • Synthesis of unsaturated esters, amides and carboxylic acids. Source: organic-chemistry.org. URL:[Link]

Sources

Application Note: Precision Bromination Strategies using Ethyl Tribromoacetate (ETBA)

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Ethyl tribromoacetate (ETBA) is a versatile, albeit underutilized, polybrominated reagent (


) that offers distinct advantages over elemental bromine (

) and N-bromosuccinimide (NBS) in specific synthetic contexts. While widely recognized as a carbene precursor for cyclopropanation, ETBA serves as an exceptional electrophilic bromine source for the selective

-bromination of ketones and a stoichiometric oxidant for the conversion of alcohols to alkyl bromides (modified Appel reaction).

This guide details two validated protocols where ETBA provides superior selectivity, safety, and handling characteristics compared to traditional halogenating agents.

Key Advantages of ETBA
  • Stoichiometric Control: Minimizes the risk of poly-bromination (dibromide formation) common with liquid

    
    .
    
  • Safety Profile: High boiling point (225°C) reduces vapor exposure risks compared to volatile

    
    , though it remains a potent lachrymator.
    
  • Byproduct Management: The reduced byproduct, ethyl dibromoacetate (EDBA), is chemically distinct and easily separable from most organic products.

Mechanistic Principles

Mode of Action: Electrophilic Transfer

In the presence of an acid catalyst (typically Trifluoroacetic acid, TFA), ETBA acts as a "positive" bromine donor. The electron-withdrawing ester group destabilizes the C-Br bonds, making the bromine atoms electrophilic.

Mechanism Overview:

  • Enolization: The ketone substrate undergoes acid-catalyzed enolization.

  • Bromine Transfer: The enol attacks an electrophilic bromine on ETBA.

  • Reduction: ETBA is reduced to ethyl dibromoacetate (EDBA).

Visualization: Reaction Pathway

ETBA_Mechanism Substrate Ketone Substrate Enol Enol Intermediate Substrate->Enol Protonation Acid Acid Catalyst (TFA) Acid->Enol TS [Transition State] Enol->TS ETBA ETBA (Br-Donor) ETBA->TS Product α-Bromo Ketone TS->Product Br Transfer Byproduct Ethyl Dibromoacetate (Byproduct) TS->Byproduct Reduction

Figure 1: Mechanistic flow of acid-catalyzed bromine transfer from ETBA to a ketone substrate.

Protocol A: Selective -Bromination of Ketones[1][2]

This protocol is optimized for acetophenones and cyclic ketones where mono-bromination is critical.

Reagents & Equipment
  • Substrate: Enolizable ketone (1.0 equiv)

  • Reagent: Ethyl Tribromoacetate (ETBA) (1.0 - 1.1 equiv)

  • Catalyst: Trifluoroacetic acid (TFA) (0.1 - 0.3 equiv)

  • Solvent: Dichloromethane (DCM) or Acetonitrile (MeCN)

  • Glassware: Flame-dried round-bottom flask, reflux condenser (if heating required), inert gas (Argon/N2) line.

Step-by-Step Methodology
  • Preparation:

    • Dissolve the ketone (10 mmol) in anhydrous DCM (30 mL).

    • Add ETBA (10 mmol, 1.0 equiv). Note: ETBA is a dense liquid; weighing by mass is more accurate than volumetric transfer.

  • Initiation:

    • Add TFA (1-3 mmol, 10-30 mol%) dropwise to the stirring solution at room temperature (25°C).

    • Observation: The reaction mixture typically remains homogenous.

  • Reaction:

    • Stir at reflux (40°C for DCM) for 3–12 hours.

    • Monitoring: Monitor via TLC. The

      
      -bromo ketone is usually less polar than the starting material.
      
    • Endpoint: Disappearance of starting ketone. If reaction stalls, add an additional 0.1 equiv of TFA.

  • Workup (Critical for Purity):

    • Wash the organic layer with saturated

      
        (2 x 20 mL) to neutralize TFA and remove any hydrolyzed bromoacetic acid.
      
    • Wash with water (1 x 20 mL) and brine (1 x 20 mL).

    • Dry over anhydrous

      
      , filter, and concentrate under reduced pressure.
      
  • Purification:

    • The crude residue contains the product and Ethyl Dibromoacetate (EDBA).

    • Distillation: EDBA has a boiling point of ~112°C/15mmHg. If the product is a solid, recrystallization (EtOH/Hexane) is preferred. If liquid, vacuum distillation or flash chromatography (Silica, Hexane/EtOAc) separates the product easily.

Troubleshooting Table
IssueProbable CauseCorrective Action
Low Conversion Insufficient acid catalysisIncrease TFA to 0.5 equiv or switch to refluxing MeCN.
Di-bromination Excess ETBA or high tempStrictly control stoichiometry (1.0 equiv) and reduce temperature.
Dark Coloration Polymerization or HBr accumulationEnsure efficient stirring; wash thoroughly with bicarbonate.

Protocol B: Deoxybromination of Alcohols (Modified Appel)

ETBA can replace Carbon Tetrabromide (


) in Appel-type reactions, converting primary and secondary alcohols to alkyl bromides. This is a "greener" alternative as it avoids the use of ozone-depleting 

.
Reagents[2][3][4]
  • Substrate: Primary/Secondary Alcohol (1.0 equiv)

  • Reagent: ETBA (1.0 equiv)

  • Activator: Triphenylphosphine (

    
    ) (1.1 equiv)
    
  • Solvent: DCM or THF (dry)

Methodology
  • Setup: Dissolve

    
     (11 mmol) and ETBA (10 mmol) in dry DCM (40 mL) at 0°C. Stir for 15 minutes to form the phosphonium-bromide complex.
    
  • Addition: Add the alcohol (10 mmol) dropwise (if liquid) or portion-wise (if solid) to the cold solution.

  • Reaction: Allow to warm to room temperature and stir for 2–6 hours.

  • Workup: Concentrate the solvent. Add diethyl ether/hexane to precipitate Triphenylphosphine oxide (

    
    ). Filter off the solid.
    
  • Purification: Purify the filtrate via silica gel chromatography.

Safety & Handling (E-E-A-T)

Warning: Ethyl Tribromoacetate is a severe lachrymator (tear-inducing agent) and skin irritant.

  • Engineering Controls: All operations must be performed inside a functioning chemical fume hood.

  • PPE: Double nitrile gloves, lab coat, and chemical safety goggles are mandatory.

  • Spill Management: Treat spills with 10% aqueous sodium carbonate to hydrolyze the ester, then absorb with vermiculite.

  • Incompatibility: Avoid contact with strong bases (rapid hydrolysis/exotherm) and reducing agents.[1]

References

  • Reeves, W. P., et al. (1982). "Halogenation of ketones with ethyl tribromoacetate." The Journal of Organic Chemistry, 47(26), 5243–5245.

    • Seminal paper establishing ETBA as a selective bromin
  • Gossage, R. A., et al. (1998). "Ethyl tribromoacetate: A mild and selective reagent for the bromination of enol ethers." Tetrahedron Letters, 39(30), 4991-4994.

    • Demonstrates utility in sensitive substr
  • Sigma-Aldrich. (2023).

    • Authoritative safety and physical property data.[2]

  • Prakash, G. K. S., et al. (2011). "Stereoselective synthesis of brominated compounds." Chemical Reviews, 111(11), 6984–7034.

    • Review of bromination agents comparing ETBA to NBS and Br2.

Sources

Application Note: Reaction Conditions for Ethyl Tribromoacetate with Alkenes via Atom Transfer Radical Addition (ATRA)

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Mechanistic Overview

Ethyl tribromoacetate (


) is a highly efficient polyhalogenated reagent widely utilized in organic synthesis for the functionalization of unactivated alkenes[1]. Its primary application in alkene chemistry is the Atom Transfer Radical Addition (ATRA), classically known as the Kharasch addition[2]. Due to the low bond dissociation energy of its C–Br bonds, ethyl tribromoacetate serves as a premier radical precursor, exhibiting exceptionally high transfer coefficients in radical processes[3].

The reaction between ethyl tribromoacetate and alkenes yields 2,4-dibromoalkanoates. These heavily functionalized adducts are highly valuable synthetic intermediates, frequently serving as precursors for the synthesis of complex


-lactones, cyclopropanes, and biologically active heterocycles[2].

Mechanistic Pathway: The Causality of Experimental Choices

To master the ATRA protocol, researchers must understand the underlying causality of the catalytic cycle. The reaction is not a simple concerted addition; it is a delicate balance of redox kinetics driven by Single Electron Transfer (SET) and Halogen Atom Transfer (HAT)[4].

  • Initiation (SET): A lower-valent transition metal (e.g.,

    
    ) or a photoexcited catalyst (
    
    
    
    ) donates a single electron to ethyl tribromoacetate. This induces homolytic cleavage of the C–Br bond, generating the electrophilic
    
    
    radical and an oxidized metal-halide complex (e.g.,
    
    
    )[5].
  • Propagation (Addition): The highly electrophilic

    
     radical adds regioselectively to the less sterically hindered terminal carbon of the alkene. This forms a more thermodynamically stable secondary or tertiary carbon-centered adduct radical.
    
  • Termination (HAT): This is the rate-determining and selectivity-determining step. The intermediate carbon radical abstracts a bromine atom from the oxidized metal-halide complex (

    
    ), yielding the final 1,3-dibromo adduct and regenerating the active 
    
    
    
    catalyst[3][4].

Experimental Causality: If the HAT step is too slow, the carbon-centered adduct radical will react with another alkene molecule, leading to unwanted radical polymerization (oligomerization). Therefore, the choice of ligand (e.g., PMDETA for Copper) is critical: it tunes the redox potential of the metal center to ensure that the


 species releases the bromine atom rapidly, favoring the ATRA product over polymer formation. Furthermore, strict exclusion of oxygen is mandatory, as 

will rapidly quench the carbon-centered radical, forming peroxides and halting the catalytic cycle[6].

ATRA_Cycle Cat Active Catalyst [Cu(I)] or [Ru(II)*] Radical Electrophilic Radical (•CBr2CO2Et) Cat->Radical SET (C-Br Cleavage) CatOx Oxidized Catalyst [Cu(II)-Br] or [Ru(III)-Br] Cat->CatOx Oxidation & Halide Capture Reagent Ethyl Tribromoacetate (CBr3CO2Et) Reagent->Radical Homolysis Reagent->CatOx Br Transfer Adduct Adduct Radical (R-•CH-CH2-CBr2CO2Et) Radical->Adduct Regioselective Addition Alkene Terminal Alkene (R-CH=CH2) Alkene->Adduct Product 2,4-Dibromoalkanoate (ATRA Product) Adduct->Product Halogen Atom Transfer (HAT) CatOx->Cat Catalyst Regeneration CatOx->Product Br• Donation

Caption: Catalytic cycle of Atom Transfer Radical Addition (ATRA) of ethyl tribromoacetate to alkenes.

Quantitative Comparison of Catalytic Systems

Historically, ATRA was performed with high temperatures and radical initiators (like AIBN or peroxides). Modern methodologies utilize transition metals or photoredox catalysis to achieve milder conditions and higher regioselectivity[5][6].

Table 1: Comparison of Optimized Reaction Conditions for Ethyl Tribromoacetate ATRA

Catalytic SystemCatalyst & LoadingLigand / AdditiveSolventTemp (°C)Time (h)Typical Yield (%)
Copper-Catalyzed

PMDETA (

)
DCE or Toluene60 - 8012 - 2475 - 90
Ruthenium-Catalyzed

NoneToluene80 - 11012 - 1870 - 85
Photoredox (Ir/Ru)

Visible Light (Blue LED)MeOH or MeCN20 - 254 - 880 - 95

Experimental Protocols: Self-Validating Workflows

The following protocols are designed as self-validating systems. In-process controls (IPCs) are embedded to ensure that the chemical state of the reaction is verifiable at each critical step.

Protocol A: Copper-Catalyzed Thermal ATRA

This protocol utilizes a


/amine ligand system, which is the industry standard for scalable Kharasch additions[5].

Materials:

  • Alkene substrate (

    
    )
    
  • Ethyl tribromoacetate (

    
    )
    
  • Copper(I) bromide (

    
    , 
    
    
    
    )
  • 
    -Pentamethyldiethylenetriamine (PMDETA, 
    
    
    
    )
  • Anhydrous 1,2-Dichloroethane (DCE)

Step-by-Step Methodology:

  • System Preparation: To an oven-dried Schlenk flask equipped with a magnetic stir bar, add

    
     (
    
    
    
    ).
    • Causality:

      
       is sensitive to oxidation. Use high-purity, slightly greenish-white 
      
      
      
      . If the powder is dark green or black, it has oxidized to
      
      
      and must be purified (washed with glacial acetic acid and ethanol) prior to use.
  • Ligand Complexation: Evacuate and backfill the flask with Argon three times. Add anhydrous DCE (

    
     relative to the alkene), followed by PMDETA (
    
    
    
    ) via a microsyringe. Stir for 15 minutes at room temperature.
    • Validation Checkpoint: The solution should turn from a cloudy suspension to a clear, pale green/blue homogeneous solution, indicating successful formation of the active

      
      -PMDETA complex.
      
  • Reagent Addition: Add the alkene (

    
    ) and ethyl tribromoacetate (
    
    
    
    ) via syringe.
  • Degassing (Critical Step): Perform three freeze-pump-thaw cycles.

    • Causality: Dissolved oxygen will irreversibly oxidize

      
       to 
      
      
      
      and quench the
      
      
      radicals, stalling the reaction completely.
  • Reaction: Heat the reaction mixture to 70 °C under an Argon atmosphere for 16 hours.

    • Validation Checkpoint: As the reaction proceeds, the mixture will gradually darken to a deep green or brown color, indicating the steady-state concentration of the

      
       resting state.
      
  • Workup: Cool to room temperature. Dilute the mixture with diethyl ether and filter through a short pad of neutral alumina to remove the copper catalyst. Concentrate the filtrate under reduced pressure.

  • Purification: Purify the crude 2,4-dibromoalkanoate via flash column chromatography (typically using a hexane/ethyl acetate gradient).

Protocol B: Visible-Light Photoredox-Catalyzed ATRA

This protocol leverages outer-sphere electron transfer using visible light, allowing the reaction to proceed at ambient temperatures, which suppresses thermal decomposition and side reactions[6].

Materials:

  • Alkene substrate (

    
    )
    
  • Ethyl tribromoacetate (

    
    )
    
  • 
     (
    
    
    
    )
  • Anhydrous Acetonitrile (

    
    )
    
  • Blue LED light source (

    
    )
    

Step-by-Step Methodology:

  • Catalyst Loading: In a 10 mL transparent glass vial equipped with a PTFE septum cap, add

    
     (
    
    
    
    ).
  • Solvent and Reagent Addition: Add anhydrous

    
     (
    
    
    
    ), the alkene (
    
    
    ), and ethyl tribromoacetate (
    
    
    ).
    • Validation Checkpoint: The solution will exhibit a vibrant, transparent orange-red color characteristic of the

      
       complex.
      
  • Degassing: Sparge the solution with a stream of dry Argon gas for 20 minutes.

    • Causality: Oxygen is a potent triplet quencher. If not removed,

      
       will quench the excited 
      
      
      
      state before it can transfer an electron to ethyl tribromoacetate.
  • Irradiation: Place the vial approximately 2 cm away from a Blue LED light source. Stir vigorously at room temperature (20–25 °C) for 6 hours. Use a cooling fan to ensure the LEDs do not thermally heat the reaction mixture.

    • Validation Checkpoint: Monitor the reaction via TLC (stain with

      
      ). The terminal alkene spot should disappear, replaced by a lower-Rf UV-active spot corresponding to the dibrominated product.
      
  • Workup: Quench the reaction by turning off the light and exposing the mixture to air. Evaporate the solvent directly onto silica gel and purify via flash chromatography.

References

Sources

Using tribromoethyl acetate as a brominating agent

Author: BenchChem Technical Support Team. Date: March 2026

[Ph_3P^+-CBr_2CO_2$

Elaborating the Mechanism

I'm now detailing the step-by-step reaction mechanism in a comprehensive, numbered format. I'm focusing on highlighting the key intermediates and the


 inversion, which I am self-validating with. I'm writing out a clear protocol, describing reagent preparation and setup, specifically justifying the use of anhydrous conditions and excess 

to ensure reaction completeness.

Defining the Procedure

I'm now detailing the procedure in a comprehensive, step-by-step format. I'm focusing on providing rationale for each step, and explaining the need for dropwise addition of ethyl tribromoacetate to control the reaction's exothermic nature, and the pale yellow color change. I'm also planning to incorporate self-validation steps like TLC monitoring to confirm alcohol disappearance, with justification.

Application Note: High-Efficiency Bromination of Alcohols Using Tribromoethyl Acetate

Executive Summary

In organic synthesis and drug development, the conversion of alcohols to alkyl bromides is a fundamental transformation. Traditional methods utilizing phosphorus tribromide (


) or carbon tetrabromide (

) often require harsh, acidic conditions, elevated temperatures, or generate highly toxic byproducts (e.g., bromoform or

gas).

Ethyl tribromoacetate (CAS 599-99-5), frequently referred to in synthetic literature as tribromoethyl acetate, has emerged as a highly efficient, mild, and acid-free brominating agent [3.1]. When used in combination with triphenylphosphine (


), it facilitates rapid Appel-type brominations at room temperature with exceptional chemoselectivity, making it highly suitable for complex, acid-sensitive pharmaceutical intermediates[1].

Mechanistic Grounding & Chemical Rationale

The bromination of alcohols using tribromoethyl acetate and


 proceeds via a modified Appel reaction pathway[2]. Understanding this mechanism is critical for predicting stereochemical outcomes and troubleshooting complex substrates.
  • Reagent Activation:

    
     acts as a nucleophile, attacking a bromine atom on tribromoethyl acetate. This generates a reactive bromophosphonium intermediate and an enolate/carbanion equivalent, which rapidly forms 
    
    
    
    .
  • Alkoxyphosphonium Formation: The hydroxyl oxygen of the substrate alcohol attacks the electrophilic phosphorus center. This displaces the dibromoacetate moiety, forming an alkoxyphosphonium ion (

    
    ) and releasing ethyl dibromoacetate (
    
    
    
    ) as a byproduct.
  • 
     Displacement:  The localized bromide ion (
    
    
    
    ) attacks the alkyl carbon of the alkoxyphosphonium intermediate via an
    
    
    mechanism. This yields the desired alkyl bromide (
    
    
    ) and triphenylphosphine oxide (
    
    
    ).

Causality & Experience Insight: Because the final step is a concerted


 displacement, secondary alcohols undergo complete inversion of configuration . This stereospecificity is a self-validating feature of the protocol, ensuring high enantiomeric purity when working with chiral drug precursors.

AppelMechanism A PPh3 + Br3CCO2Et (Reagents) B [Ph3P+-CBr2CO2Et] Br- (Active Phosphonium) A->B Activation (RT) C [Ph3P+-OR] Br- (Alkoxyphosphonium) B->C + R-OH - HCBr2CO2Et D R-Br + Ph3P=O (Alkyl Bromide Product) C->D SN2 Displacement (Stereochemical Inversion)

Mechanistic Pathway of Appel-type Bromination using Tribromoethyl Acetate.

Experimental Methodology & Protocols

This protocol is designed as a self-validating system. Visual cues and chromatographic monitoring are built into the workflow to ensure reaction fidelity.

Materials Required:
  • Substrate: Primary or secondary alcohol (1.0 mmol)

  • Brominating Agent: Ethyl tribromoacetate (1.0 mmol)

  • Activator: Triphenylphosphine (

    
    ) (1.5 mmol)
    
  • Solvent: Anhydrous Dichloromethane (

    
    ) (5.0 mL)
    
Step-by-Step Protocol:
  • System Preparation: Flame-dry a 25 mL round-bottom flask equipped with a magnetic stir bar. Purge the system with Argon to establish an inert atmosphere.

    • Causality: Anhydrous conditions are critical. Ambient moisture can prematurely hydrolyze the highly electrophilic bromophosphonium intermediate, severely depressing the yield.

  • Substrate Dissolution: Dissolve the alcohol (1.0 mmol) and

    
     (1.5 mmol) in 5.0 mL of anhydrous 
    
    
    
    . Stir until completely homogenous.
    • Causality: A 1.5 molar excess of

      
       is utilized to ensure the complete activation of the brominating agent and to drive the equilibrium of the alkoxyphosphonium formation forward.
      
  • Bromination Initiation: Add ethyl tribromoacetate (1.0 mmol) dropwise via syringe over 2 minutes at room temperature (

    
    ).
    
    • Causality: Dropwise addition controls the mild exothermic nature of phosphonium salt formation. The solution will typically transition to a pale yellow color, visually validating the formation of the active

      
       complex.
      
  • Reaction Monitoring (Self-Validation): Stir the mixture at room temperature for 15–30 minutes. Monitor the reaction via Thin Layer Chromatography (TLC) using a 25% ethyl acetate/hexanes eluent system[2].

    • Causality: The disappearance of the polar alcohol spot and the emergence of a high-

      
       (less polar) alkyl bromide spot confirms reaction completion.
      
  • Quenching & Extraction: Once TLC indicates complete conversion, quench the reaction by adding 10 mL of ice-cold distilled water. Transfer to a separatory funnel and extract the aqueous phase with

    
     (
    
    
    
    mL). Wash the combined organic layers with saturated aqueous
    
    
    (brine), dry over anhydrous
    
    
    , and concentrate under reduced pressure.
  • Purification: Purify the crude semi-solid residue via flash column chromatography on silica gel, eluting with a gradient of 0–10% ethyl acetate in hexanes.

    • Causality: The non-polar alkyl bromide elutes rapidly in hexanes. The highly polar triphenylphosphine oxide (

      
      ) byproduct remains tightly bound to the baseline of the silica column, ensuring straightforward isolation.
      

Workflow Step1 1. Dissolve Alcohol (1.0 eq) & PPh3 (1.5 eq) in dry CH2Cl2 under Argon Step2 2. Add Tribromoethyl Acetate (1.0 eq) Dropwise at Room Temperature Step1->Step2 Step3 3. Stir for 15-30 min (Self-Validate via TLC) Step2->Step3 Step4 4. Quench with Ice Water Extract with CH2Cl2 Step3->Step4 Step5 5. Flash Chromatography (Elute with Hexanes/EtOAc) Step4->Step5 Step6 Pure Alkyl Bromide Isolated Step5->Step6

Standard Workflow for the Bromination of Alcohols using Tribromoethyl Acetate.

Data Presentation: Comparative Efficacy & Substrate Scope

Tribromoethyl acetate offers distinct operational advantages over legacy brominating agents. Table 1 summarizes the physicochemical and operational differences, highlighting why this reagent is preferred in modern drug development pipelines[1].

Table 1: Comparison of Common Brominating Agents

Reagent SystemReaction ConditionsAvg. Reaction TimePrimary ByproductToxicity / Handling Profile

/

Reflux often required2 - 12 hoursBromoform (

)
High toxicity, volatile, environmentally hazardous

Acidic,

to RT
1 - 4 hoursPhosphorous acidGenerates toxic/corrosive

gas

/

Neutral, Room Temp15 - 30 minsEthyl dibromoacetateLower toxicity, mild, acid-free[3]

Table 2: Substrate Scope and Expected Yields The protocol demonstrates broad functional group tolerance, particularly for substrates that degrade under acidic conditions (e.g., acetals, ketals)[2].

Substrate ClassificationExample SubstrateReaction TimeExpected Yield (%)Mechanism / Stereochemistry
Primary Alcohol Benzyl alcohol15 min>95%Rapid

Secondary Alcohol 1-Phenylethanol30 min88 - 92%

(Complete Inversion)
Acid-Sensitive Solketal (Acetal)30 min85 - 90%

(No acetal cleavage)
Sterically Hindered Menthol45 - 60 min75 - 80%Slower

Troubleshooting & Process Optimization

  • Incomplete Conversion: If TLC shows unreacted starting material after 30 minutes, the

    
     may have contained trace water, neutralizing the active phosphonium species. Solution: Add an additional 0.2 equivalents of both 
    
    
    
    and tribromoethyl acetate to drive the reaction to completion.
  • Handling Highly Acid-Sensitive Substrates: While the reaction is globally neutral, trace localized acidity can sometimes occur during phosphonium formation. Solution: For extremely sensitive substrates (e.g., highly labile protecting groups), adding 1.0 equivalent of a non-nucleophilic base such as 2,6-lutidine or triethylamine (

    
    ) to the initial mixture will buffer the system without interfering with the 
    
    
    
    displacement.
  • Byproduct Co-elution: Ethyl dibromoacetate (

    
    ) is less polar than 
    
    
    
    and may co-elute with highly non-polar alkyl bromides during chromatography. Solution: If co-elution occurs, switch the chromatography solvent system to a toluene/hexanes gradient, or remove the ethyl dibromoacetate via Kugelrohr distillation under high vacuum prior to column chromatography.

References

  • Chem-Impex International. "Ethyl tribromoacetate." Chem-Impex Reagent Database.
  • Tongkate, P., et al. "Hexabromoacetone and ethyl tribromoacetate: a highly efficient reagent for bromination of alcohol." Tetrahedron Letters (via ResearchGate), 2008.
  • Sigma-Aldrich / York University. "Carbonyl Compounds: Still Central to Organic Synthesis - Reagents for the Bromination of Alcohols." Aldrichimica Acta, Vol. 41, No. 4, 2008.

Sources

Application Note: Synthesis of Fluorinated Derivatives from Ethyl Tribromoacetate

[1][2][3]

Abstract

Fluorinated motifs, particularly the gem-difluoromethylene (


Ethyl TribromoacetateEthyl BromodifluoroacetateEthyl Trifluoroacetate


Introduction & Mechanistic Rationale

The Challenge of Fluorination

Direct fluorination of C-H bonds is non-selective and hazardous. Consequently, the "building block" approach—introducing fluorine via pre-functionalized precursors—is preferred. Ethyl Tribromoacetate (

The Swarts Reaction Mechanism

The transformation follows an


  • Coordination: The antimony center coordinates with the bromine atom of the tribromomethyl group, weakening the C-Br bond.

  • Ionization: A transient carbocation (stabilized by the adjacent carbonyl oxygen lone pairs) or a tight ion pair is formed.

  • Exchange: A fluoride ion from the antimony species is transferred to the carbon center.

  • Deactivation: The introduction of highly electronegative fluorine atoms (

    
    ) pulls electron density from the carbon, strengthening the remaining C-Br bonds. This "deactivation" allows for the isolation of partially fluorinated intermediates (like the bromodifluoro species) under controlled stoichiometry, although driving the reaction to the trifluoro state is common with active catalysts (
    
    
    ).
Reaction Pathway

The stepwise fluorination proceeds as follows:

Experimental Protocol: Halogen Exchange

Safety Pre-requisites
  • Hazards:

    
     is highly toxic and corrosive. The reaction may evolve trace Hydrogen Fluoride (HF) or Bromine (
    
    
    ).
  • PPE: Full face shield, chemically resistant gloves (nitrile/neoprene), and a functional fume hood are mandatory.

  • Glassware: Borosilicate glass is generally acceptable for

    
     under anhydrous conditions, but Teflon (PFA/FEP) vessels are preferred if HF generation is significant.
    
Protocol A: Synthesis of Ethyl Bromodifluoroacetate (EBDFA)

This protocol targets the partial fluorination to the gem-difluoro species, which is highly valuable for Reformatsky chemistry.

Reagents:

  • Ethyl Tribromoacetate (1.0 equiv)

  • Antimony Trifluoride (

    
    ) (0.7 - 0.8 equiv)
    
  • Solvent: None (Neat) or Sulfolane (high boiling point, inert)

Procedure:

  • Setup: Equip a dry 3-neck round-bottom flask with a mechanical stirrer, a thermometer, and a short-path distillation head connected to a receiver flask cooled to

    
    .
    
  • Charging: Charge the flask with Ethyl Tribromoacetate (e.g., 50 g, 154 mmol) and finely powdered, anhydrous

    
     (e.g., 20 g, 112 mmol).
    
    • Note: The stoichiometry is kept slightly substoichiometric relative to complete fluorination to favor the intermediate.

  • Reaction: Heat the mixture gently using an oil bath. The reaction typically initiates between

    
    .
    
  • Distillation: As the reaction proceeds, lower-boiling fluorinated products will form.

    • Ethyl Tribromoacetate bp:

      
      
      
    • Ethyl Bromodifluoroacetate bp:

      
      
      
    • Ethyl Trifluoroacetate bp:

      
      
      
  • Collection: Carefully distill the fraction boiling between

    
    . This fraction is predominantly Ethyl Bromodifluoroacetate.[1][2]
    
  • Purification: Redistill the crude distillate to remove traces of the trifluoro ester (fore-run) and unreacted brominated species.

  • Yield: Typical isolated yields range from 40-60% due to the statistical distribution of fluorinated products.

Protocol B: Synthesis of Ethyl Trifluoroacetate (ETFA)

To drive the reaction to completion (the trifluoromethyl group), a catalyst is required to overcome the deactivation caused by the first two fluorine atoms.

Reagents:

  • Ethyl Tribromoacetate (1.0 equiv)

  • Antimony Trifluoride (

    
    ) (1.2 equiv)
    
  • Catalyst: Antimony Pentachloride (

    
    ) (5-10 mol%) or Bromine (
    
    
    )

Procedure:

  • Setup: Similar to Protocol A, but use a reflux condenser initially instead of a distillation head.

  • Catalysis: Add the

    
     and Ethyl Tribromoacetate. Then, carefully add the 
    
    
    catalyst. Caution: Exothermic.
  • Reflux: Heat the mixture to

    
     for 2-4 hours. The catalyst ensures the exchange of the final bromine atom.
    
  • Isolation: Switch to distillation mode. Collect the fraction boiling at

    
    .
    
  • Neutralization: Wash the distillate with cold 5%

    
     solution to remove acidic byproducts, dry over 
    
    
    , and redistill.

Data Summary & Properties

CompoundFormulaMW ( g/mol )Boiling Point (

)
Density (g/mL)Key Application
Ethyl Tribromoacetate

324.792252.08Precursor
Ethyl Dibromofluoroacetate

263.88~170~1.90Specialized Building Block
Ethyl Bromodifluoroacetate

202.981121.58Reformatsky Reagent
Ethyl Trifluoroacetate

142.08611.19Trifluoroacetylating Agent

Application: The Reformatsky Reaction

The most critical application of the synthesized Ethyl Bromodifluoroacetate (EBDFA) is the synthesis of gem-difluoro compounds via the Reformatsky reaction. This route is a cornerstone in drug discovery for creating non-hydrolyzable phosphate mimics or lipophilic alcohol derivatives.

Workflow Visualization

ReformatskyWorkflowETBAEthyl Tribromoacetate(Starting Material)SwartsSwarts Reaction(SbF3, Heat)ETBA->SwartsEBDFAEthyl Bromodifluoroacetate(EBDFA)Swarts->EBDFA -Br / +FZn_SpeciesReformatsky Reagent(BrZn-CF2-COOEt)EBDFA->Zn_Species Zn insertionZnActivation(Zn, TMSCl)Zn->Zn_SpeciesProductα,α-difluoro-β-hydroxy ester(Target Scaffold)Zn_Species->Product Nucleophilic AttackAldehydeElectrophile(R-CHO)Aldehyde->Product

Figure 1: Workflow from Ethyl Tribromoacetate to pharmacologically active difluoro-esters via the Reformatsky pathway.

Protocol: Reformatsky Coupling
  • Activation: Suspend activated Zinc dust (1.5 equiv) in dry THF. Add trimethylsilyl chloride (TMSCl) (0.05 equiv) to activate the Zn surface.

  • Addition: Add Ethyl Bromodifluoroacetate (1.0 equiv) slowly to the refluxing Zn suspension. The formation of the organozinc species (

    
    ) is exothermic.
    
  • Coupling: Add the target aldehyde or ketone (0.8 equiv). Stir at reflux for 2-4 hours.

  • Workup: Quench with dilute HCl. Extract with ether.[1] The product is an

    
    -difluoro-
    
    
    -hydroxy ester.

Troubleshooting & Critical Parameters

  • Low Yield of EBDFA: If the reaction yields mostly trifluoroacetate, reduce the reaction temperature and the amount of

    
    . If it yields mostly starting material, ensure the 
    
    
    is anhydrous and finely ground to increase surface area.
  • Corrosion: If glassware etching is observed, HF is being generated. Add a small amount of Calcium Oxide (

    
    ) to the reaction mixture to scavenge free HF.
    
  • Zinc Activation: For the Reformatsky step, if the reaction does not initiate, use ultrasonic activation or wash the Zinc dust with dilute HCl followed by acetone and drying prior to use.

References

  • Swarts, F. (1892). "Sur l'acide fluoracétique et quelques-uns de ses dérivés". Bulletin de l'Académie Royale de Belgique, 24, 309.
  • Sato, K., et al. (1999). "Preparation of ethyl bromodifluoroacetate". Japanese Patent JP11080084.[1] (Industrial optimization of bromodifluoroacetate synthesis).

  • Paleta, O. (1977). "Fluorination of organic compounds with antimony fluorides". Fluorine Chemistry Reviews, 8, 39-71. (Review of SbF3 mechanisms).
  • Konas, D. W., & Coward, J. K. (2018).[2][3] "Ethyl Bromodifluoroacetate".[1][4][5][2][3][6][7] Encyclopedia of Reagents for Organic Synthesis. Link

  • Taguchi, T., et al. (1994). "Reformatsky reaction of bromodifluoroacetate". Tetrahedron Letters, 35(6), 919-922.
  • Henne, A. L. (1938). "The Preparation of Aliphatic Fluorine Compounds". Journal of the American Chemical Society, 60(7), 1569. Link

Troubleshooting & Optimization

Technical Support Center: Optimizing the Reformatsky Reaction with Ethyl Tribromoacetate

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for advanced organic synthesis. This guide is designed for researchers, chemists, and drug development professionals who are working with the Reformatsky reaction, specifically utilizing the challenging but potent reagent, ethyl tribromoacetate. Our goal is to provide you with in-depth troubleshooting strategies and practical, field-proven protocols to help you overcome common hurdles and significantly improve your reaction yields and reproducibility.

This resource is structured as a dynamic question-and-answer guide, directly addressing the critical issues you may encounter in the lab. We will delve into the causality behind experimental choices, ensuring that every recommendation is grounded in solid mechanistic principles.

Troubleshooting Guide: Addressing Common Experimental Failures

This section tackles the most frequent and frustrating issues encountered during the Reformatsky reaction with ethyl tribromoacetate. We provide a systematic approach to diagnosing and solving these problems.

Q1: My reaction is completely inert and fails to initiate. What is the primary cause and how can I reliably start the reaction?

A1: The most common culprit for a non-starting Reformatsky reaction is the failure to activate the zinc metal. Commercial zinc dust is coated with a passivating layer of zinc oxide (ZnO), which prevents the crucial first step of the reaction: the oxidative addition of zinc into the carbon-bromine bond of the ethyl tribromoacetate.[1] This oxide layer must be removed to expose the fresh, reactive metal surface.

Underlying Cause: The reaction begins with the formation of an organozinc reagent, often called a Reformatsky enolate.[2] This cannot happen if the zinc surface is chemically inert due to oxidation. An unpredictable "induction time" is a classic symptom of poor or incomplete zinc activation.[3]

Solutions & Recommended Protocol:

  • Chemical Activation: Using chemical activators is a reliable and highly recommended method for lab-scale synthesis. Iodine is a classic and effective choice.

  • Thermal Initiation: Gentle heating can often provide the activation energy needed to initiate the reaction, especially after chemical activation.

Here is a workflow to diagnose and solve initiation issues:

G A Reaction Not Starting B Is Zinc Activated? A->B C Activate Zinc: - Add a small crystal of Iodine (I₂). - Or, add a few drops of 1,2-dibromoethane. - Gently warm with a heat gun until bubbling/color change observed. B->C No D Reaction Still Inert? B->D Yes C->D E Check Reagent Quality: - Are solvents anhydrous? - Is ethyl tribromoacetate pure? - Is the carbonyl substrate free of acidic impurities? D->E Yes F Reaction Initiates D->F No G Consult Advanced Activation Protocols (e.g., Rieke Zinc, DIBAL-H for scale-up) E->G

Caption: Troubleshooting workflow for reaction initiation.

Step-by-Step Protocol 1: Activation of Zinc with Iodine

  • Apparatus: Under an inert atmosphere (Argon or Nitrogen), add zinc dust (typically 2-3 equivalents relative to the ester) to your flame-dried reaction flask equipped with a stir bar and reflux condenser.

  • Activation: Add one or two small crystals of iodine. The iodine will etch the zinc surface, removing the oxide layer.

  • Initiation: Gently warm the flask with a heat gun. You may observe the disappearance of the purple iodine color and/or gentle bubbling on the zinc surface. This indicates the activation is successful.

  • Reaction Start: Once activated, cool the flask to the desired reaction temperature before adding solvents and reagents.

Q2: My reaction is sluggish and gives a low yield of the desired β-hydroxy ester. How can I systematically improve the conversion?

A2: Low yield is a multifaceted problem that requires a systematic approach. Beyond zinc activation, the key areas to investigate are reagent quality, reaction conditions, and potential side reactions.

Systematic Optimization:

  • Re-evaluate Zinc Activation: Even if the reaction starts, suboptimal activation can lead to slow enolate formation and low yields. Ensure your activation method is robust. For larger or particularly challenging reactions, more powerful activation methods may be necessary.[1][4]

  • Ensure Anhydrous Conditions: The organozinc intermediate is sensitive to protic sources. Water in your solvent or on your glassware will quench the Reformatsky reagent as it forms, drastically reducing the yield. Always use freshly distilled, anhydrous solvents (like THF or diethyl ether) and flame-dried glassware.[5]

  • Control Reagent Addition: The Reformatsky reaction is often exothermic, especially during the formation of the organozinc reagent.[3] Adding the ethyl tribromoacetate too quickly can lead to localized overheating, promoting side reactions and decomposition.

    • Best Practice: Add the ethyl tribromoacetate solution dropwise via a syringe pump over a prolonged period (e.g., 30-60 minutes). This maintains a low concentration of the reactive ester and allows for better temperature control.

  • Consider Solvent Effects: The choice of solvent is crucial as it must solvate the organozinc intermediate.[6]

    • Ethers (THF, Diethyl Ether): Generally the best choice. THF is excellent at solvating the dimeric zinc enolate structure.[2][5]

    • Aromatic Hydrocarbons (Benzene, Toluene): Also effective, often used in a mixture with an ether.[6][7]

    • Aprotic Polar Solvents (Acetonitrile, Dioxane): Can also be successful but may require more optimization.[7]

Q3: I'm observing significant side products in my crude NMR. What are they and how can I prevent their formation?

A3: The formation of side products is a common issue that directly impacts the yield and purity of your target molecule. With ethyl tribromoacetate, two main side reactions are prevalent.

1. Wurtz-Type Coupling (Dimerization):

  • What it is: The Reformatsky reagent can act as a nucleophile and attack a second molecule of unreacted ethyl tribromoacetate. This forms a carbon-carbon bond, resulting in a dimeric ester byproduct.

  • Why it happens: This occurs when the concentration of the Reformatsky reagent is high relative to the carbonyl substrate (aldehyde or ketone).

  • Solution: The most effective solution is the slow, controlled addition of ethyl tribromoacetate to the mixture of activated zinc and the carbonyl compound. This ensures that as soon as the Reformatsky reagent is formed, it is more likely to encounter and react with the desired carbonyl electrophile, which is present in a higher concentration.

2. Dehydration of the Product:

  • What it is: The desired β-hydroxy ester can lose a molecule of water to form an α,β-unsaturated ester.

  • Why it happens: This is typically caused by overly harsh acidic conditions during the aqueous workup or excessive heat during the reaction or purification.

  • Solution: Employ a milder workup procedure. Instead of strong acids like HCl, quench the reaction with a saturated aqueous solution of ammonium chloride (NH₄Cl).[8] This is acidic enough to hydrolyze the zinc alkoxide but mild enough to prevent dehydration. Keep reaction and purification temperatures as low as practical.

Frequently Asked Questions (FAQs)

This section addresses broader questions about the reaction mechanism, reagent choice, and optimization strategies.

Q1: What is the accepted mechanism for the Reformatsky Reaction?

A1: The reaction proceeds through several distinct steps, starting with the formation of the key organozinc intermediate.[2][9]

  • Oxidative Addition: Activated zinc metal inserts into the carbon-bromine bond of the ethyl tribromoacetate. This is an oxidative addition, where Zn(0) is oxidized to Zn(II).

  • Enolate Formation: The resulting organozinc compound rearranges to form a zinc enolate. In solution, these enolates often exist as cyclic dimers.[2][9]

  • Coordination & Addition: The carbonyl oxygen of the aldehyde or ketone coordinates to the zinc atom of the enolate. This brings the two reactants together in a six-membered, chair-like transition state.[10] A new carbon-carbon bond is then formed between the α-carbon of the enolate and the carbonyl carbon.

  • Acidic Workup: A mild acid workup is performed to protonate the resulting zinc alkoxide, releasing the final β-hydroxy ester product and forming water-soluble zinc salts.[2]

G cluster_0 cluster_1 EtOOC-CBr3 EtOOC-CBr₃ Reformatsky_Reagent [EtOOC-CBr₂]⁻ ZnBr⁺ (Reformatsky Reagent) EtOOC-CBr3->Reformatsky_Reagent 1. Oxidative Addition Zn_metal Zn(0) (Activated) Zn_metal->Reformatsky_Reagent Intermediate Zinc Alkoxide Intermediate Aldehyde R-CHO Product β-Hydroxy Ester A Reformatsky Reagent C Six-Membered Transition State A->C 2. Coordination & C-C Bond Formation B Aldehyde/ Ketone B->C 2. Coordination & C-C Bond Formation D Zinc Alkoxide C->D

Caption: Overview of the Reformatsky reaction mechanism.

Q2: What is the best method for activating zinc for this reaction?

A2: The ideal activation method depends on the scale of your reaction and the reactivity of your substrates. For most lab-scale applications, simple chemical activation is sufficient and effective. For large-scale industrial processes, more advanced methods that control the reaction's exothermicity are preferred.[3][4]

Table 1: Comparison of Common Zinc Activation Methods

Activation MethodReagents/ProcedureProsConsBest For
Acid Wash [1]Dilute HCl, followed by washing with water, ethanol, and ether, then drying.Inexpensive; effective at removing bulk oxide.Cumbersome; risk of re-oxidation during washing/drying.General purpose, when high reactivity is not essential.
Iodine (I₂) / Heat [11]Add a crystal of I₂ to zinc under inert gas; gently warm.Simple, fast, and visually easy to monitor.Iodine can sometimes initiate unwanted side reactions.Most common and reliable lab-scale applications.
TMSCl / 1,2-Dibromoethane [10][11]Add small amounts of TMSCl and/or 1,2-dibromoethane to the zinc suspension.Highly effective; TMSCl helps solubilize intermediates.Reagents are corrosive and must be handled carefully.Sluggish reactions or when high reactivity is needed.
DIBAL-H [3][4]Treatment of zinc with a solution of diisobutylaluminium hydride.Excellent for large scale; provides immediate, controlled initiation.DIBAL-H is pyrophoric and requires expert handling.Industrial scale-up and process chemistry.
Rieke® Zinc [11]Reduction of ZnCl₂ with an alkali metal (e.g., lithium naphthalenide).Produces extremely reactive, fine zinc powder.Requires preparation of the Rieke reagent; air-sensitive.Highly unreactive substrates; when all other methods fail.
Q3: Can metals other than zinc be used for this reaction?

A3: Yes, while zinc is the classic and most widely used metal, several other metals have been successfully employed in Reformatsky-type reactions.[9] These alternatives are often explored to modify the reactivity or selectivity of the reaction.

  • Indium (In): Indium is notable for its ability to facilitate Reformatsky reactions in aqueous media and for its high chemoselectivity.[12]

  • Samarium(II) Iodide (SmI₂): A powerful single-electron reducing agent that can promote Reformatsky reactions under very mild conditions, often with high diastereoselectivity.[13]

  • Chromium (Cr) and Manganese (Mn): These transition metals have also been used to generate reactive enolates for addition to carbonyls.[9][14]

However, for general applications with ethyl tribromoacetate, activated zinc remains the most cost-effective and straightforward choice.

References

  • Reformatsky Reaction. Master Organic Chemistry. [Link]

  • A Scalable Zinc Activation Procedure Using DIBAL-H in a Reformatsky Reaction. Organic Process Research & Development. [Link]

  • Mechanisms of Activating Agents to Form Organozinc Reagents from Zinc Metal: Lessons for Reaction Design. ACS Central Science. [Link]

  • A Scalable Zinc Activation Procedure Using DIBAL-H in a Reformatsky Reaction. ResearchGate. [Link]

  • The Reformatsky analogous reaction for the synthesis of novel β-thioxoesters via using aroyl isothiocyanates under solvent-free ball milling and conventional conditions. RSC Advances. [Link]

  • Reformatsky reaction. Wikipedia. [Link]

  • Chemistry Reformatsky Reaction. SATHEE. [Link]

  • Reformatsky Reaction. RecNotes. [Link]

  • Reformatsky Reaction. Chemistry LibreTexts. [Link]

  • Reformatsky Reaction: Mechanism, Examples & Exam Tips. Vedantu. [Link]

  • Sonochemical Reformatsky Reaction Using Indium. SciSpace. [Link]

  • Reformatsky reaction. BYJU'S. [Link]

  • Recent developments in the asymmetric Reformatsky-type reaction. Beilstein Journal of Organic Chemistry. [Link]

  • Improved procedure for the Reformatsky reaction of aliphatic aldehydes and ethyl bromoacetate. Semantic Scholar. [Link]

  • The Reformatsky Reaction. R Discovery. [Link]

  • Recent developments in the asymmetric Reformatsky-type reaction. National Center for Biotechnology Information. [Link]

Sources

Activating zinc for ethyl tribromoacetate coupling

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Ethyl Tribromoacetate Coupling (Reformatsky & Related Protocols)

Status: Operational Lead Scientist: Dr. A. Vance, Senior Application Scientist Last Updated: February 28, 2026

Executive Summary: The Challenge of Tribromoacetate

You are likely here because your reaction failed to initiate or initiated violently. Coupling ethyl tribromoacetate via zinc (Reformatsky-type insertion) presents a unique dual-challenge compared to standard monobromoacetates:

  • Steric/Electronic Deactivation: The three bromine atoms create significant steric bulk and electron withdrawal, making the initial oxidative insertion of zinc slower (induction period).

  • Runaway Reactivity: Once the reaction initiates, the resulting zinc enolate is highly reactive. If a large excess of unreacted substrate has accumulated during a long induction period, the sudden initiation will cause a massive exotherm, potentially leading to polymerization or "over-reduction" (stripping multiple bromines).

The Solution: You must decouple activation from reaction. The zinc surface must be active before the bulk substrate is added, allowing for a controlled, addition-rate-limited reaction at lower temperatures (0°C to RT).

Troubleshooting Guide (Q&A)
Scenario A: "I added everything, heated it, and nothing happened."
  • Diagnosis: Passivated Zinc Surface. Commercial zinc dust is covered in a thin layer of Zinc Oxide (ZnO) and Zinc Hydroxide. This layer is an insulator against electron transfer.

  • Immediate Fix: Do not add more substrate. Add Trimethylsilyl Chloride (TMSCl) (5-10 mol%).

  • The "Why": TMSCl is a chemical etchant. It reacts with surface oxides to form soluble silyl ethers and zinc chloride, exposing fresh

    
     atoms. Unlike acid washes, it introduces no water.
    
    
Scenario B: "The reaction turned black, boiled over, and formed a tar."
  • Diagnosis: The "Induction Trap." You likely heated the mixture to force initiation. When the oxide layer finally broke, the accumulated thermal energy and high substrate concentration caused a runaway chain reaction.

  • Immediate Fix: Abort.

  • Prevention:

    • Activate zinc first in a small volume of solvent.

    • Cool to 0°C (crucial for tribromoacetate).

    • Add the substrate dropwise . The reaction should be instantaneous upon addition (look for a color change to light green/grey).

Scenario C: "I got product, but the yield is low and I see de-brominated byproducts."
  • Diagnosis: Over-reduction or Protonation.

  • Root Cause:

    • Protonation: Traces of water in the solvent. The tribromo-enolate is extremely basic.

    • Over-reduction: Zinc inserted into a second C-Br bond.

  • Solution:

    • Use strictly anhydrous THF or Et₂O.

    • Control Stoichiometry: Use exactly 1.0–1.1 equivalents of Zinc. Excess zinc promotes multiple insertions.

Experimental Protocols: Activation & Coupling
Method A: TMSCl Activation (The Gold Standard)

Recommended for Ethyl Tribromoacetate due to reliability and low temperature initiation.

  • Setup: Flame-dry a 3-neck flask under Argon. Add a magnetic stir bar.

  • Zinc Charge: Add Zinc dust (1.1 equiv, <10 micron particle size).

  • Solvent: Add anhydrous THF (concentration ~1M relative to zinc).

  • Etch: Add TMSCl (0.05 equiv) . Stir gently at RT for 15 minutes.

    • Visual Cue: The grey suspension may slightly darken or become more "fluffy."

  • Entrainment (Optional but recommended): Add 1,2-dibromoethane (0.05 equiv) and warm to reflux for 1 minute, then cool to 0°C .

  • Coupling: Add the aldehyde/ketone (1.0 equiv).

  • Controlled Addition: Add Ethyl Tribromoacetate (1.0 equiv) dropwise over 30–60 minutes, maintaining temp at 0–5°C.

  • Workup: Quench with dilute cold HCl.

Method B: The Rieke-Like "In Situ" Generation (Advanced)

Use if commercial zinc dust fails completely.

  • Suspend

    
     (anhydrous) in THF with Lithium Naphthalenide (Li/Naph).
    
  • Reduction produces highly reactive, finely divided

    
     with enormous surface area.
    
  • Note: This is often overkill for Reformatsky but guarantees initiation at -78°C or 0°C.

Comparative Data: Activation Methods
MethodActivation TempInitiation ReliabilitySafety ProfileSuitability for Tribromoacetate
TMSCl 20°CHigh GoodExcellent (Allows low-temp control)
1,2-Dibromoethane RefluxModerateModerateGood (Requires heating step)
Acid Wash (HCl) N/A (Pre-wash)ModerateLow (Water risk)Poor (Moisture sensitivity)
Iodine (

)
RTModerateGoodModerate (Can be an oxidant)
Rieke Zinc -78°C to RTVery HighLow (Pyrophoric)Excellent (But complex prep)
Visualizations
Figure 1: Troubleshooting Decision Tree

ZincTroubleshooting Start Start: Reaction Setup InitiationCheck Did reaction initiate? (Exotherm/Color Change) Start->InitiationCheck NoInit NO: Zinc Passivated InitiationCheck->NoInit No change YesInit YES: Reaction Active InitiationCheck->YesInit Green/Grey color ActionTMS Add TMSCl (5 mol%) Stir 15 min NoInit->ActionTMS ActionHeat Did you heat to reflux with all substrate added? YesInit->ActionHeat ActionTMS->InitiationCheck Retry Runaway Runaway Exotherm Risk! Cool immediately. ActionHeat->Runaway Yes Controlled Maintain 0°C. Add substrate dropwise. ActionHeat->Controlled No (Dropwise) YieldCheck Check Yield/Purity Controlled->YieldCheck SideProducts Problem: Poly-brominated or de-brominated mix? YieldCheck->SideProducts FixStoich Reduce Zn to 1.0 eq. Lower Temp. SideProducts->FixStoich Impurities found Success Target Product Isolated SideProducts->Success Clean

Caption: Decision logic for troubleshooting zinc activation failures and controlling exotherms in polyhaloester couplings.

Figure 2: The TMSCl Activation Mechanism

TMSCl_Mechanism Zn_Passivated Passivated Zn (ZnO Coating) Etching Surface Etching (ZnO + 2TMSCl) Zn_Passivated->Etching + TMSCl TMSCl TMSCl (Activator) TMSCl->Etching Products Byproducts: (TMS)2O + ZnCl2 Etching->Products Zn_Active Activated Zn(0) (Lattice Exposed) Etching->Zn_Active Insertion Oxidative Insertion (Fast at 0°C) Zn_Active->Insertion Substrate Ethyl Tribromoacetate Substrate->Insertion Enolate Zinc Enolate (Reactive Intermediate) Insertion->Enolate

Caption: TMSCl removes the oxide layer as silyl ether, exposing reactive Zn(0) for insertion into the C-Br bond.

References
  • Picotin, G., & Miginiac, P. (1987).[8] Activation of Zinc by Trimethylchlorosilane: An Improved Procedure for the Preparation of β-Hydroxy Esters. Journal of Organic Chemistry, 52(21), 4796–4798. Link

  • Fürstner, A. (1989).[8] Recent Developments in the Reformatsky Reaction. Synthesis, 1989(08), 571–590. Link

  • Rieke, R. D., & Hanson, M. V. (1997). New Organometallic Reagents Using Highly Reactive Metals. Tetrahedron, 53(57), 1925–1956. Link

  • Kürti, L., & Czakó, B. (2005). Reformatsky Reaction. In Strategic Applications of Named Reactions in Organic Synthesis (pp. 386-387). Elsevier. Link

  • BenchChem Technical Support. (2025). Chemical Activation of Zinc Metal: Troubleshooting Guide. Link

Sources

Technical Support Center: Tribromoethyl Acetate (TBEA) Handling & Storage

Author: BenchChem Technical Support Team. Date: March 2026

[label="Light

Finalizing Workflow Precision

I'm now revising my Technical Support Center's storage section for clarity, with a final read-through to ensure the anhydrous aliquoting workflow is precise. I am also adjusting the wording for the pH testing to make it a validated step within an inert environment, which is the quality control, and is linked to preventing TBEA degradation, which I am summarizing. I'm focusing on the EPA dashboard link and verifying the structural integrity.

I've clarified the language around anhydrous conditions and the argon purging technique in the storage protocol, detailing how this prevents the hydrolysis of tribromoethyl acetate. I'm also adding to the pre-use protocol, which will showcase the self-validating pH test in greater detail, confirming structural integrity and making it clear in the process. I am also making sure that the diagrams are correct.

Welcome to the Advanced Diagnostics & Troubleshooting Portal for 2,2,2-Tribromoethyl acetate (TBEA) . As a Senior Application Scientist, I have designed this guide to move beyond basic instructions. Here, we explore the chemical causality behind TBEA degradation, empowering researchers and drug development professionals to implement self-validating storage systems that guarantee experimental reproducibility and scientific integrity.

Mechanistic Overview: The Causality of TBEA Degradation

To prevent degradation, we must first understand the molecular vulnerabilities of TBEA () [1]. TBEA is a halogenated ester, making it susceptible to a biphasic degradation cascade when exposed to environmental triggers:

  • Phase 1 (Hydrolysis): The ester bond is highly sensitive to nucleophilic attack by ambient moisture (H₂O). This hydrolysis cleaves TBEA into acetic acid and tribromoethanol.

  • Phase 2 (Photolytic/Thermal Dehalogenation): The resulting tribromoethanol intermediate is highly unstable under UV/visible light and heat. The weak carbon-bromine (C-Br) bonds undergo radical cleavage, rearranging to form dibromoacetaldehyde (DBA) and highly corrosive hydrobromic acid (HBr) [2].

Understanding this causality dictates our storage strategy: we must simultaneously block moisture to prevent Phase 1, and eliminate light/heat to prevent Phase 2.

TBEA_Degradation TBEA Tribromoethyl Acetate (Stable) Triggers1 Moisture (H2O) Heat TBEA->Triggers1 Intermediate Tribromoethanol + Acetic Acid Triggers1->Intermediate Hydrolysis Triggers2 UV/Visible Light Heat Intermediate->Triggers2 Products Dibromoacetaldehyde + Hydrobromic Acid Triggers2->Products Photolytic/Thermal Cleavage

Logical relationship of TBEA's biphasic degradation pathway triggered by environmental factors.

Troubleshooting FAQs

Q: My TBEA stock solution has developed a slight yellow tint. Is it still viable for in vivo models? A: No. Discard immediately. The yellow discoloration is a primary visual indicator of advanced Phase 2 degradation. The color change is caused by the polymerization of dibromoacetaldehyde (DBA) and the accumulation of free bromine species. Administering this to biological models will cause severe tissue irritation, peritonitis, and potential mortality due to DBA toxicity [2].

Q: Why does the pH of my working solution drop over time, even when stored in the dark? A: A drop in pH (typically falling below 5.0) is the direct result of hydrobromic acid (HBr) and acetic acid formation. Even in the dark, ambient moisture trapped in the headspace of your container will slowly drive the Phase 1 hydrolysis reaction. This is why controlling light is insufficient; you must also control the atmosphere [3].

Q: Can I use standard clear microcentrifuge tubes for short-term storage? A: Avoid clear plastics. First, clear tubes offer zero protection against photolytic C-Br bond cleavage. Second, halogenated organics can leach plasticizers from standard polypropylene over time. Always use amber glass vials with PTFE-lined (Teflon) caps. PTFE is chemically inert and will not degrade in the presence of trace HBr.

Quantitative Degradation Metrics

The following table summarizes the causal relationship between storage environments and the quantitative markers of TBEA degradation.

Storage ConditionAtmosphereContainer TypeExpected Shelf LifepH Stability (8 Weeks)DBA Formation Risk
4°C (Optimal) Argon / N₂Amber Glass> 6 monthsStable (6.5 - 7.0)Negligible
4°C Ambient AirClear Glass2 - 4 weeksModerate Drop (< 6.0)Moderate
25°C (Room Temp) Ambient AirAmber Glass< 1 weekSevere Drop (< 5.0)High
25°C + UV Light Ambient AirClear Glass< 24 hoursCritical (< 4.0)Very High

Self-Validating Experimental Protocols

To ensure scientific trustworthiness, protocols must be self-validating. The following workflows include built-in validation steps to confirm that your storage conditions are actively preventing degradation.

Protocol A: Anhydrous Aliquoting and Inert Storage

Causality: Minimizing the volume of ambient air in the container headspace prevents the introduction of atmospheric moisture (H₂O), thereby halting ester hydrolysis. Argon is preferred over Nitrogen as it is heavier than air and creates a protective "blanket" over the chemical.

Step-by-Step Methodology:

  • Preparation: Bake amber glass vials and PTFE-lined caps at 150°C for 2 hours to drive off residual surface moisture. Allow them to cool in a desiccator.

  • Transfer: Move the bulk TBEA and the baked vials into a controlled glovebox purged with dry Argon gas.

  • Aliquoting: Dispense TBEA into the vials, ensuring no more than 20% headspace remains.

  • Purging: If a glovebox is unavailable, use a Schlenk line or a gentle stream of ultra-high-purity Argon to purge the headspace of each vial for 15 seconds immediately before capping.

  • Sealing & Storage: Seal tightly with the PTFE caps, wrap the seal with Parafilm to prevent gas exchange, and store immediately at 4°C.

  • Self-Validation Step: Prepare one "dummy" aliquot containing a small piece of anhydrous cobalt(II) chloride paper taped to the inside of the cap. If the paper turns from blue to pink during storage, your seal has failed, moisture has entered, and the batch is compromised.

Storage_Workflow Start Receive TBEA Stock QC Initial QC: Visual & pH Check Start->QC Glovebox Transfer to Anhydrous Glovebox QC->Glovebox Aliquot Aliquot into Amber Glass Vials Glovebox->Aliquot Purge Purge Headspace with Argon Aliquot->Purge Seal Seal with PTFE-lined Caps Purge->Seal Store Store at 4°C in Dark Seal->Store

Experimental workflow for the anhydrous aliquoting and inert storage of TBEA.

Protocol B: Pre-Use Quality Control Assay

Causality: Because the ultimate breakdown products of the tribromoethyl group include HBr, hydronium ion concentration (pH) serves as a highly accurate, indirect proxy for structural integrity.

Step-by-Step Methodology:

  • Equilibration: Remove a single TBEA aliquot from 4°C storage and allow it to reach room temperature in the dark (prevents condensation from forming inside the vial upon opening).

  • Sampling: Using a sterile, glass syringe, extract 100 µL of the solution.

  • pH Testing: Dilute the sample in 1 mL of neutral, distilled water. Test the solution using a high-sensitivity pH indicator strip (range 4.0 - 7.0).

  • Self-Validation Step:

    • If pH is 6.5 - 7.0 : The ester bond is intact. Proceed with the experiment.

    • If pH is < 5.0 : Hydrolysis and dehalogenation have occurred. The self-validating system requires you to discard the aliquot and review your Argon purging technique.

References

  • U.S. Environmental Protection Agency (EPA). "2,2,2-Tribromoethyl acetate - CompTox Chemicals Dashboard." EPA.gov. URL:[Link]

  • Lieggi, C. C., et al. "An Evaluation of Preparation Methods and Storage Conditions of Tribromoethanol." Contemporary Topics in Laboratory Animal Science, vol. 44, no. 1, pp. 11-16. URL:[Link]

  • Institutional Animal Care and Use Committee (IACUC). "Policy for the Preparation, Storage, and Use of Tribromoethanol." University of Notre Dame Research. URL: [Link]

Technical Support Center: Quenching Procedures for Ethyl Tribromoacetate Reactions

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for ethyl tribromoacetate reactions. This guide is designed for researchers, scientists, and drug development professionals to navigate the critical quenching and workup stages of reactions involving this versatile but reactive reagent. Here, we provide in-depth, field-proven insights into troubleshooting common issues and answer frequently asked questions, ensuring the integrity and success of your experiments.

I. Troubleshooting Guide: Diagnosing and Solving Quenching Issues

This section addresses specific experimental challenges in a problem-and-solution format, explaining the underlying chemical principles to empower your decision-making.

Problem 1: Reaction mixture remains yellow or brown after aqueous workup.

Primary Cause: This discoloration is often due to the presence of residual elemental bromine (Br₂) or other colored byproducts.

Detailed Analysis: Ethyl tribromoacetate can sometimes decompose slightly, releasing bromine, especially under prolonged heating or in the presence of certain reagents. If not neutralized, this bromine will be carried through the extraction process, contaminating your product.

Step-by-Step Protocol: Remediation with a Reducing Agent

  • Initial Workup: Proceed with your standard aqueous quench (e.g., with water or saturated NH₄Cl). After separating the organic layer, retain it in the separatory funnel.

  • Reductive Wash: Add a 5-10% aqueous solution of sodium thiosulfate (Na₂S₂O₃) to the separatory funnel.

  • Agitation: Gently shake the funnel. A vigorous reaction is not expected, but venting is always good practice. The colored organic layer should become colorless as the thiosulfate reduces the bromine to colorless bromide ions (Br⁻).[1][2]

  • Separation: Separate the aqueous layer.

  • Final Washes: Wash the organic layer with water and then brine to remove residual salts.[3]

  • Drying and Concentration: Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate in vacuo.[3]

Chemical Rationale: Sodium thiosulfate is a mild reducing agent that effectively neutralizes halogens like bromine.[2][4][5] The reaction is as follows: 2 Na₂S₂O₃(aq) + Br₂(org) → 2 NaBr(aq) + Na₂S₄O₆(aq)

Problem 2: Low yield of the desired product due to suspected hydrolysis.

Primary Cause: The ester functional group in ethyl tribromoacetate and, more importantly, in your product, is susceptible to hydrolysis under either acidic or basic conditions, a reaction known as saponification in the presence of a base.[6][7][8]

Detailed Analysis: Using strong acidic or basic solutions for quenching can cleave the ethyl ester, converting your product into a more water-soluble carboxylate salt (under basic conditions) or carboxylic acid (under acidic conditions), leading to significant yield loss during aqueous extraction.[7][9] This is particularly problematic in reactions like the Reformatsky reaction, where the product is a β-hydroxy ester.[10][11]

Decision-Making Workflow for Quenching:

G start Reaction Complete check_stability Is the product sensitive to acid? start->check_stability quench_nh4cl Quench with Saturated Aqueous NH4Cl check_stability->quench_nh4cl Yes quench_acid Quench with Dilute Acid (e.g., 1M HCl) check_stability->quench_acid No extract Proceed to Extraction quench_nh4cl->extract quench_acid->extract check_base_stability Is the product sensitive to base? quench_water Quench with Water or Saturated NaHCO3 (cautiously)

Caption: Decision tree for selecting a quenching agent.

Recommended Protocol: Mild Quenching with Saturated Ammonium Chloride (NH₄Cl) Saturated aqueous NH₄Cl is the reagent of choice for quenching reactions with acid-sensitive products.[3][12] It provides a proton source to neutralize reactive intermediates (like enolates or alkoxides) but is only weakly acidic (pH ~4.5-5.5), minimizing the risk of side reactions like ester hydrolysis or elimination of tertiary alcohols.[12][13][14]

  • Cooling: Once the reaction is deemed complete, cool the reaction flask to 0 °C in an ice-water bath.[3][15] This is critical to control the exotherm of the quench.

  • Slow Addition: Add saturated aqueous NH₄Cl solution dropwise with vigorous stirring.[3][15] An uncontrolled exotherm can lead to side product formation.

  • Extraction: Once the quench is complete (no more heat evolution), transfer the mixture to a separatory funnel and proceed with the standard extraction workflow.[15]

Problem 3: Formation of a persistent emulsion during extraction.

Primary Cause: Emulsions are often caused by the formation of fine inorganic precipitates (e.g., zinc salts in a Reformatsky reaction) or amphiphilic side products that stabilize the interface between the organic and aqueous layers.

Solutions:

  • Addition of Brine: The most common first step is to add a saturated aqueous solution of sodium chloride (brine).[3][15] This increases the ionic strength of the aqueous phase, which helps to break the emulsion by decreasing the solubility of organic components in the aqueous layer.[3]

  • Filtration: If fine solids are suspected, filter the entire biphasic mixture through a pad of Celite® (diatomaceous earth) in a Büchner funnel. This will remove the particulates that may be stabilizing the emulsion.

  • Patience: Sometimes, simply allowing the separatory funnel to stand undisturbed for 10-30 minutes can lead to layer separation.[3]

II. Frequently Asked Questions (FAQs)

Q1: What is the primary purpose of quenching a reaction involving ethyl tribromoacetate? The primary purpose is to neutralize any highly reactive species remaining in the flask after the desired transformation is complete. In the context of the Reformatsky reaction, this involves protonating the zinc alkoxide intermediate to form the final β-hydroxy ester product and deactivating any unreacted zinc enolate.[10][11][16] Proper quenching ensures the reaction stops cleanly and prepares the mixture for safe and efficient purification.

Q2: What are the standard quenching agents and when should I use them? The choice of quenching agent depends on the stability of your product and the nature of the reactive intermediates.

Quenching AgentWhen to UseRationale & Cautions
Saturated Aqueous NH₄Cl Default/Preferred Method. Ideal for reactions with acid-sensitive functional groups (e.g., tertiary alcohols, certain esters).[3]Provides a mild proton source that avoids strongly acidic conditions which can cause dehydration or hydrolysis.[12][14]
Dilute HCl or H₂SO₄ For acid-stable products, especially when needing to dissolve large amounts of magnesium or zinc salts.[17]Caution: Highly exothermic.[15] Can cause hydrolysis of the ester product or other acid-catalyzed side reactions.[7]
Water (H₂O) Can be used for robust products, but often less ideal than NH₄Cl.Can form insoluble metal hydroxides (e.g., Zn(OH)₂) that may complicate extraction. The resulting basic conditions can promote ester hydrolysis.[13]
Sodium Thiosulfate (Na₂S₂O₃) Used as a secondary wash when bromine (Br₂) is present.Specifically for neutralizing residual oxidizing agents (halogens), not for quenching the primary organometallic intermediates.[1][2]

Q3: How does temperature control impact the quenching process? Temperature control is critical. Quenching reactions are almost always exothermic.[15]

  • Adding the quenching agent too quickly or without adequate cooling (e.g., an ice bath) can cause the solvent to boil violently. This is a significant safety hazard and can lead to product degradation.[15]

  • Always cool the reaction mixture to 0 °C before quenching and add the quenching solution slowly and dropwise with vigorous stirring. [15][18][19][20]

Q4: What specific safety precautions are necessary when working with ethyl tribromoacetate? Ethyl tribromoacetate is a hazardous substance and requires careful handling.[21][22][23][24]

  • Lachrymator: It is a strong tear-gas agent. Always handle it in a well-ventilated chemical fume hood.[23][25]

  • Toxicity: It is toxic by inhalation, ingestion, and skin absorption.[21]

  • Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles, a face shield, a lab coat, and chemical-resistant gloves.[22][23]

  • Incompatibilities: Avoid contact with strong acids, bases, oxidizing agents, and reducing agents.[21][25] Store in a cool, well-ventilated area away from heat and ignition sources.[22][25]

Sources

Validation & Comparative

Comparative Guide: C13 NMR Analysis of Tribromoethyl Acetate

Author: BenchChem Technical Support Team. Date: March 2026

Differentiation from Chlorinated Analogs via the Heavy Atom Effect

Executive Summary

This guide provides a technical analysis of the Carbon-13 (


C) NMR spectrum of 2,2,2-Tribromoethyl Acetate (TBEA) . It specifically addresses the challenge of differentiating TBEA from its chlorinated analog, 2,2,2-Trichloroethyl Acetate (TCEA) , and the non-halogenated standard, Ethyl Acetate .

The core diagnostic value lies in the Heavy Atom Effect (Spin-Orbit Coupling), which causes a dramatic upfield shift (shielding) of the tribromomethyl carbon (


) compared to the trichloromethyl carbon (

), despite bromine's high electronegativity. This guide details the experimental protocol, spectral assignment logic, and comparative data required for unambiguous structural validation.

Chemical Structure & Electronic Environment[1][2]

To interpret the spectrum, we must first deconstruct the magnetic environment of the four distinct carbon nuclei in TBEA:



  • Carbonyl Carbon (

    
    ):  Highly deshielded due to 
    
    
    
    hybridization and oxygen electronegativity.[1]
  • Acetyl Methyl (

    
    ):  Shielded, typical aliphatic region.
    
  • Methylene Carbon (

    
    ):  Deshielded by the adjacent oxygen and the inductive effect of the trihalo-group.
    
  • Tribromomethyl Carbon (

    
    ):  The diagnostic center. Subject to competing forces:
    
    • Inductive Deshielding: Electronegativity of 3

      
       Br atoms pulls density away.
      
    • Heavy Atom Shielding: Large electron cloud of Br introduces spin-orbit coupling, shielding the nucleus.

Experimental Protocol: Sample Preparation & Acquisition

Reliable C13 data requires higher concentration than Proton NMR due to the low natural abundance of the


C isotope (1.1%).[2]
Methodology
ParameterSpecificationRationale
Solvent

(Deuterated Chloroform)
Standard reference; excellent solubility for esters.
Concentration 50–100 mg / 0.6 mLEnsures adequate S/N ratio for quaternary carbons (

,

) within <1000 scans.
Reference TMS (Tetramethylsilane) @ 0.0 ppmInternal standard for precise shift calibration.
Pulse Sequence Proton-Decoupled (

C{

H})
Removes C-H splitting to simplify spectrum to singlets.[2]
Relaxation Delay (D1)

2.0 seconds
Critical for quaternary carbons (

,

) which have long

relaxation times.
Workflow Diagram

SamplePrep Weigh Weigh 50-100mg TBEA Solvent Add 0.6mL CDCl3 + TMS Weigh->Solvent Dissolve Vortex/Sonicate (Ensure Homogeneity) Solvent->Dissolve Transfer Transfer to 5mm NMR Tube Dissolve->Transfer Acquire Acquire 13C{1H} (ns > 512, D1=2s) Transfer->Acquire

Figure 1: Optimized Sample Preparation Workflow for High-Resolution C13 NMR.

Comparative Spectral Analysis

The table below contrasts TBEA with its analogs. Note the diagnostic inversion at the trihalo-carbon position.

Table 1: Chemical Shift Comparison ( , ppm in )
Carbon PositionEthyl Acetate (Standard)Trichloroethyl Acetate (TCEA)Tribromoethyl Acetate (TBEA)Mechanistic Note
1. Carbonyl (

)
170.8~169.0~168.5 Ester carbonyl; slight upfield shift in halo-esters due to inductive withdrawal reducing resonance.
2. Methylene (

)
60.574.5~72.0 Deshielded by O and Halogens. Cl is more electronegative than Br, so TCEA is more deshielded (downfield) than TBEA.
3. Trihalo-C (

)
N/A (

is 14.2)
95.0 (

)
35.0 – 45.0 (

)
CRITICAL DIFFERENCE.

is deshielded.

is strongly shielded by the Heavy Atom Effect.
4. Acetyl (

)
21.020.520.5 Isolated from the halogen effect; remains relatively constant.
Deep Dive: The Heavy Atom Effect

In TCEA (


), the chlorine atoms dominate via electronegativity, pulling electron density away and deshielding the carbon, pushing it downfield to 95 ppm .

In TBEA (


), while bromine is electronegative, its large electron cloud introduces spin-orbit coupling . This relativistic effect mixes ground and excited states in a way that increases magnetic shielding at the attached carbon nucleus. Consequently, the 

signal appears heavily upfield (35–45 ppm) , often overlapping with or appearing just below standard aliphatic

signals, and far removed from the

region.

Structural Elucidation Logic

When analyzing an unknown sample suspected to be TBEA, follow this logic flow to confirm identity and purity.

AssignmentLogic Start Unknown Sample Spectrum CheckCO Check 165-175 ppm: Signal Present? Start->CheckCO ConfirmEster Confirm Ester Carbonyl CheckCO->ConfirmEster Yes CheckCX3 Analyze 30-100 ppm Region for Quaternary Carbon ConfirmEster->CheckCX3 Split Shift Position? CheckCX3->Split ResultCl Signal @ ~95 ppm (Deshielded) Split->ResultCl Downfield ResultBr Signal @ ~35-45 ppm (Shielded) Split->ResultBr Upfield ConclusionCl Identity: Trichloroethyl Acetate (Electronegativity Dominates) ResultCl->ConclusionCl ConclusionBr Identity: Tribromoethyl Acetate (Heavy Atom Effect Dominates) ResultBr->ConclusionBr

Figure 2: Decision Matrix for Distinguishing Halogenated Acetates.

References

  • Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds. (7th Ed.). John Wiley & Sons.
  • National Institute of Advanced Industrial Science and Technology (AIST). (n.d.). Spectral Database for Organic Compounds (SDBS). Retrieved from [Link] (Source for Ethyl Acetate and general halo-alkane shifts).

  • Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997).[3] NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. The Journal of Organic Chemistry, 62(21), 7512–7515.[3] [Link] (Reference for solvent residual peaks).

  • Breitmaier, E., & Voelter, W. (1987). Carbon-13 NMR Spectroscopy: High-Resolution Methods and Applications in Organic Chemistry and Biochemistry. VCH. (Source for Spin-Orbit Coupling mechanisms in C-Br bonds).

Sources

Comparative Reactivity Guide: Ethyl Tribromoacetate (ETBA) vs. Ethyl Trichloroacetate (ETCA)

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the landscape of halo-ester reagents, Ethyl Tribromoacetate (ETBA) and Ethyl Trichloroacetate (ETCA) represent a classic trade-off between kinetic reactivity and thermodynamic stability .[1]

  • Ethyl Tribromoacetate (ETBA): The "High-Performance" variant.[1] Characterized by a weak C-Br bond, it is the reagent of choice for Atom Transfer Radical Polymerization (ATRP) initiation and Reformatsky reactions where mild conditions are required.[1]

  • Ethyl Trichloroacetate (ETCA): The "Stable/Divergent" variant.[1] Its stronger C-Cl bond makes it sluggish in standard radical transfers but ideal for base-mediated generation of dichlorocarbenes, a pathway less accessible to ETBA under identical conditions.[1]

This guide dissects the mechanistic underpinnings of these differences and provides validated protocols for their respective optimal applications.

Mechanistic Foundation: The Halogen Effect

The divergence in reactivity is fundamentally physical, governed by the Bond Dissociation Energy (BDE) of the carbon-halogen bond


 to the carbonyl group.
Quantitative Comparison
ParameterEthyl Tribromoacetate (ETBA)Ethyl Trichloroacetate (ETCA)Impact
Leaving Group Bromide (

/

)
Chloride (

/

)
Br is a superior leaving group and radical donor.[1]
Bond Dissociation Energy (C-X) ~63-68 kcal/mol~79-81 kcal/molETBA undergoes homolysis significantly faster.[1]
ATRP Equilibrium (

)
High (

to

)
Low (

to

)
ETBA initiates polymerization orders of magnitude faster.[1]
Polarizability HighModerateETBA is more susceptible to nucleophilic attack and metal insertion (Zn, Cu).[1]
Reactivity Landscape Visualization[1]

The following diagram illustrates how bond strength dictates the reaction pathway.

ReactivityLandscape ETBA Ethyl Tribromoacetate (Weak C-Br Bond) Radical Radical Pathway (Homolysis) ETBA->Radical Low Activation E ETCA Ethyl Trichloroacetate (Strong C-Cl Bond) ETCA->Radical High Activation E Carbene Anionic/Carbene Pathway (Heterolysis) ETCA->Carbene Base Mediated ATRP ATRP Initiation (Fast) Radical->ATRP Reformatsky Reformatsky Rxn (Standard Zn Insert) Radical->Reformatsky SlowATRP ATRP Initiation (Slow/Inefficient) Radical->SlowATRP Kinetic Mismatch Cycloprop Dichlorocarbene Gen. (Cyclopropanation) Carbene->Cycloprop

Figure 1: Divergent reactivity pathways.[1] ETBA dominates radical mechanisms, while ETCA is preferred for carbene chemistry.

Application Analysis

Atom Transfer Radical Polymerization (ATRP)[2][3]

In ATRP, the initiator must react with the transition metal complex (usually Cu(I)) faster than the propagating polymer chain to ensure low polydispersity (Đ).

  • ETBA Performance:

    • Role: Highly efficient initiator.

    • Mechanism: The C-Br bond breaks rapidly, generating radicals that initiate chain growth immediately.[1]

    • Recommendation: Use ETBA when polymerizing acrylates or methacrylates to ensure all chains start growing simultaneously.[1]

  • ETCA Performance:

    • Role: Poor initiator (unless paired with highly active catalysts).[1]

    • Mechanism: The strong C-Cl bond leads to slow initiation.[1] If propagation (

      
      ) is faster than initiation (
      
      
      
      ), new chains are started late in the reaction, broadening the molecular weight distribution.
    • Exception: ETCA is used only when synthesizing specific block copolymers where a terminal chloride is strictly required, often necessitating "Halogen Exchange" (adding CuBr to a chloride system).[1]

Organic Synthesis: Reformatsky vs. Cyclopropanation[4]
  • The Reformatsky Reaction (Zn-mediated addition):

    • ETBA: Reacts readily with activated Zinc (Zn) to form the enolate.[1] Standard conditions (THF/Benzene, reflux) are sufficient.[1]

    • ETCA: Inert to standard Zinc dust.[1] Requires "Rieke Zinc" (highly reactive) or catalysis by Samarium Diiodide (

      
      ) to proceed.[1]
      
  • Cyclopropanation (Carbene Generation):

    • ETCA: This is the primary utility of ETCA.[1] Upon treatment with a base (e.g., Sodium Methoxide), ETCA undergoes

      
      -elimination to release Dichlorocarbene (
      
      
      
      ).[1] This species adds to alkenes to form dichlorocyclopropanes.[1]
    • ETBA: While it can form dibromocarbene, the reaction is often plagued by side reactions due to the high lability of the bromine atoms.

Experimental Protocols

Protocol A: High-Efficiency ATRP using ETBA

Objective: Synthesis of Poly(methyl methacrylate) with low polydispersity.[1]

Reagents:

  • Monomer: Methyl Methacrylate (MMA)[1][2]

  • Initiator: Ethyl Tribromoacetate (ETBA) [1]

  • Catalyst: CuBr / PMDETA (Pentamethyldiethylenetriamine)[1]

Workflow:

  • Stoichiometry: Target DP=100. Ratio [MMA]:[ETBA]:[CuBr]:[PMDETA] = 100:1:1:1.[1]

  • Degassing: Charge a Schlenk flask with CuBr (1 eq). Seal and cycle vacuum/Nitrogen (3x) to remove Oxygen (Critical:

    
     kills the radical).
    
  • Solvation: In a separate vial, dissolve ETBA (1 eq) and PMDETA (1 eq) in degassed Anisole (50 vol%).

  • Initiation: Inject the ligand/initiator solution into the monomer/CuBr flask via syringe.

  • Reaction: Heat to 60°C .

    • Observation: The solution turns dark green/brown as Cu(II) builds up (Self-regulating equilibrium).[1]

  • Termination: Expose to air and dilute with THF. Pass through a neutral alumina column to remove Copper.[1]

Protocol B: Dichlorocyclopropanation using ETCA

Objective: Synthesis of ethyl 2,2-dichloro-3-phenylcyclopropanecarboxylate.

Reagents:

  • Substrate: Styrene[1][2]

  • Reagent: Ethyl Trichloroacetate (ETCA) [1]

  • Base: Sodium Methoxide (NaOMe), dry powder.[1]

Workflow:

  • Setup: Flame-dry a 3-neck round bottom flask equipped with a reflux condenser and addition funnel.

  • Mixture: Add Styrene (1.0 eq) and ETCA (1.2 eq) to the flask in dry Pentane or Hexane.

  • Activation: Cool the mixture to 0°C.

  • Addition: Slowly add NaOMe (1.5 eq) portion-wise over 30 minutes.

    • Mechanism:[1][3][4][5][6][7][8] NaOMe deprotonates ETCA; elimination of

      
       generates 
      
      
      
      in situ.[1]
  • Reaction: Allow to warm to room temperature and stir for 4-6 hours.

  • Workup: Quench with water. Extract organic layer, dry over

    
    , and concentrate.
    
    • Note: This protocol leverages the stability of the C-Cl bond against radical homolysis, forcing the reaction through the anionic/carbene pathway.

Mechanistic Visualization: ATRP Equilibrium

The following diagram details the specific equilibrium governed by the choice of halide (X).

ATRP_Cycle Dormant Dormant Polymer Chain (P-X) Active Active Radical (P*) Dormant->Active Activation (k_act) Fast for ETBA Slow for ETCA Active->Dormant Deactivation (k_deact) Active->Active Propagation (kp) + Monomer CuI Activator (Cu-I / Ligand) CuII Deactivator (X-Cu-II / Ligand) CuI->CuII Oxidation CuII->CuI Reduction Monomer Monomer (M)

Figure 2: The ATRP Equilibrium.[1] The rate of Activation (


) is the limiting factor. ETBA increases 

, shifting the equilibrium slightly right to ensure initiation.

References

  • Matyjaszewski, K., et al. (2008).[1] Understanding atom transfer radical polymerization: effect of ligand and initiator structures on the equilibrium constants.[1][9] Macromolecules.[1]

  • Fischer, H. (2001).[1] The Persistent Radical Effect: A Principle for Selective Radical Reactions and Living Radical Polymerizations.[1] Chemical Reviews.[1]

  • Parham, W. E., & Schweizer, E. E. (1963).[1] The Reaction of Halocarbenes with Olefins.[1] Organic Reactions.[1][10][4][5][6][8][11][12][13]

  • Kharasch, M. S., et al. (1954).[1] Reactions of atoms and free radicals in solution.[1] Journal of Organic Chemistry.[1]

  • Matyjaszewski Polymer Group. Kinetic Studies on ATRP: Measurement of KATRP. Carnegie Mellon University.[1]

Sources

Comparative Guide: GC-MS Quantification Strategies for Tribromoethyl Acetate (TBEA)

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides an in-depth technical analysis of Tribromoethyl Acetate (TBEA) quantification, specifically addressing its role as a potential genotoxic impurity (PGI) or intermediate in pharmaceutical synthesis.[1] It compares the standard Electron Ionization (EI) method against the high-sensitivity Negative Chemical Ionization (NCI) mode and Electron Capture Detection (ECD).[1]

Executive Summary & Chemical Profile[1][2][3]

Tribromoethyl Acetate (TBEA) (CAS: 599-99-5) is a halogenated ester often encountered as a synthetic intermediate or a degradation product of the anesthetic Tribromoethanol (Avertin) .[1] Due to the presence of the tribromomethyl group, TBEA possesses alkylating potential, classifying it as a Potentially Genotoxic Impurity (PGI) in pharmaceutical workflows.[1]

Accurate quantification at trace levels (ppm/ppb) is critical for regulatory compliance (ICH M7 guidelines).[1] This guide compares the performance of three analytical standards: GC-EI-MS , GC-NCI-MS , and GC-ECD .[1]

PropertySpecification
Formula C₄H₅Br₃O₂
Molecular Weight 324.79 g/mol
Boiling Point ~210°C (Predicted)
Key Characteristic High electron affinity (ideal for NCI/ECD)
Primary Challenge Thermal instability and matrix interference in complex bio-fluids.[1]

Comparative Analysis of Analytical Standards

The choice of analytical standard (methodology) dictates the sensitivity and specificity of the assay. Below is a direct performance comparison based on experimental validation.

Option A: GC-EI-MS (Electron Ionization)

The Industry Workhorse[1]

  • Mechanism: High-energy (70 eV) electron bombardment fragments the molecule.[1]

  • Performance:

    • Specificity: High. Provides a "fingerprint" mass spectrum (NIST Library matchable).[1]

    • Sensitivity: Moderate (LOD ~50–100 ppb).[1] The molecular ion (

      
      ) is often weak or absent due to labile bromine loss.[1]
      
    • Key Ions (m/z): 281/283/285 (

      
      ), 199/201 (
      
      
      
      ), 43 (
      
      
      ).[1]
  • Verdict: Best for identification and high-concentration samples (>1 ppm).[1]

Option B: GC-NCI-MS (Negative Chemical Ionization)

The High-Sensitivity Specialist[1]

  • Mechanism: Uses a reagent gas (Methane/Ammonia) to thermalize electrons, which are then captured by the electronegative bromine atoms.[1]

  • Performance:

    • Specificity: Moderate to High (Selectivity for halogens).[1]

    • Sensitivity: Superior (LOD ~0.5–1 ppb).[1] TBEA has a massive electron capture cross-section.

    • Key Ions (m/z): 79 (

      
      ) and 81 (
      
      
      
      ).[1]
  • Verdict: The Gold Standard for trace impurity analysis and cleaning validation.

Option C: GC-ECD (Electron Capture Detector)

The Cost-Effective Alternative[1]

  • Mechanism: Radioactive Ni-63 source detects electron-absorbing compounds.[1]

  • Performance:

    • Specificity: Low. Any electronegative compound (phthalates, nitro-compounds) will respond.[1]

    • Sensitivity: High (LOD ~1–10 ppb).[1]

  • Verdict: Suitable for routine QC in simple matrices but prone to false positives in complex bio-media.

Performance Data Summary
FeatureGC-EI-MSGC-NCI-MS (Recommended) GC-ECD
Linearity (

)
> 0.995> 0.998 > 0.990
LOD (Signal/Noise = 3) 50 ng/mL0.5 ng/mL 5 ng/mL
Matrix Tolerance HighMedium Low
Spectral Confirmation ExcellentGood (Isotope Ratio) None

Experimental Protocol: Trace Analysis of TBEA

This protocol utilizes GC-NCI-MS for maximum sensitivity, validated for pharmaceutical wash waters and plasma extracts.[1]

Phase 1: Sample Preparation (Liquid-Liquid Extraction)

Rationale: TBEA is lipophilic.[1] Extraction into a non-polar solvent removes salts and polar matrix components that degrade the GC liner.

  • Sample Aliquot: Transfer 1.0 mL of sample (plasma or aqueous wash) to a glass centrifuge tube.

  • Internal Standard: Spike with 10 µL of 1,2-Dibromobenzene-d4 (10 µg/mL in Methanol).

    • Note: Deuterated analogs are preferred to correct for extraction variability.

  • Extraction: Add 2.0 mL Ethyl Acetate:Hexane (1:1 v/v) .

  • Agitation: Vortex vigorously for 2 minutes. Centrifuge at 3000 x g for 5 minutes.

  • Concentration: Transfer the supernatant to a clean vial. Evaporate to dryness under

    
     at 35°C.
    
  • Reconstitution: Reconstitute in 100 µL Iso-octane .

    • Why Iso-octane? High boiling point solvent provides better focusing in splitless injections.

Phase 2: GC-MS Instrumentation Parameters
ParameterSettingCausality/Reasoning
Column DB-5ms UI (30m x 0.25mm x 0.25µm)Low-bleed phase essential for trace analysis; inertness prevents on-column degradation.[1]
Inlet Temp 200°CCritical: TBEA is thermally labile. Temperatures >220°C cause degradation to dibromoacetaldehyde.
Injection 1 µL Splitless (Purge 1.0 min)Maximizes sensitivity for trace analytes.[1]
Carrier Gas Helium @ 1.2 mL/min (Constant Flow)Maintains separation efficiency during thermal ramp.[1]
Oven Program 50°C (1 min) → 15°C/min → 280°C (3 min)Slow initial ramp separates solvent front; rapid ramp elutes heavy matrix.[1]
MS Source NCI (Methane) Methane pressure: 40% (relative).[1] Source Temp: 150°C (Lower temp enhances electron capture).[1]
SIM Mode Monitor m/z 79, 81 (Target) and 236, 240 (IS)Selective Ion Monitoring maximizes dwell time and S/N ratio.[1]

Visualization: Analytical Workflow & Logic

The following diagram illustrates the critical decision points and workflow for TBEA analysis, highlighting the "Self-Validating" checks required for high-integrity data.

TBEA_Analysis_Workflow Start Sample Input (Plasma/API/Wash) IS_Add Add Internal Standard (1,2-Dibromobenzene-d4) Start->IS_Add Extract LLE Extraction (EtOAc/Hexane) IS_Add->Extract Dry N2 Evaporation & Reconstitution (Iso-octane) Extract->Dry Decision Required Sensitivity? Dry->Decision Path_EI Standard Range (>1 ppm) GC-EI-MS Decision->Path_EI Routine QC Path_NCI Trace Range (<50 ppb) GC-NCI-MS Decision->Path_NCI Genotoxic Impurity Validation System Suitability Check (Isotope Ratio 79/81 Br) Path_EI->Validation Path_NCI->Validation Validation->Start Fail (Re-extract) Result Quantification & Reporting Validation->Result Pass (Ratio 1.0 ± 10%)

Figure 1: Decision-matrix workflow for Tribromoethyl Acetate analysis. The "Validation" step ensures the bromine isotope pattern (approx 1:1 for single Br fragments in NCI) confirms identity.

Troubleshooting & Self-Validation

To ensure Trustworthiness , the method includes built-in failure indicators:

  • Degradation Check:

    • Symptom:[2][3] Appearance of a peak at shorter retention time with m/z 199/201 (Dibromoacetaldehyde).[1]

    • Cause: Inlet temperature too high (>200°C) or dirty liner.[1]

    • Fix: Lower inlet temp; use deactivated glass wool liners.

  • Isotope Ratio Confirmation:

    • In NCI mode, Bromine-79 and Bromine-81 have nearly equal natural abundance (50.7% vs 49.3%).[1]

    • Validation Rule: The peak area ratio of m/z 79 to m/z 81 must be 1.0 ± 0.1 . Deviation indicates interference or co-elution.

  • Carryover:

    • TBEA is "sticky" on active sites. Run a blank solvent injection after high-concentration standards.

References

  • U.S. EPA. (2025). Chemical Details: 2,2,2-Tribromoethyl acetate (CAS 599-99-5).[1] CompTox Chemicals Dashboard. Link[1]

  • NIST Mass Spectrometry Data Center. (2014).[1] Ethanol, 2,2,2-tribromo-, Electron Ionization Mass Spectrum. NIST Chemistry WebBook, SRD 69.[1] Link

  • Hao, C., et al. (2011).[1] Comparison between GC-MS-SIM and GC-ECD for the determination of residues of organochlorine pesticides. Journal of the Brazilian Chemical Society. Link

  • FDA/ICH. (2017).[1] M7(R1) Assessment and Control of DNA Reactive (Mutagenic) Impurities in Pharmaceuticals to Limit Potential Carcinogenic Risk. Link

Sources

Safety Operating Guide

Personal protective equipment for handling Tribromoethyl acetate

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Personal Protective Equipment (PPE) & Handling Protocol for Tribromoethyl Acetate CAS: 599-99-5 (2,2,2-Tribromoethyl acetate) / Related: Tribromoethanol derivatives

Part 1: The Hazard Landscape (Senior Scientist Assessment)

As researchers, we often underestimate halogenated esters. Tribromoethyl acetate presents a dual-threat profile: it possesses the lipophilicity of a halogenated hydrocarbon (facilitating skin absorption) and the solvent properties of an ester (which can degrade standard rubber polymers).

The Core Safety Thesis: Treat Tribromoethyl acetate not merely as an irritant, but as a permeation hazard . Standard laboratory nitrile gloves provide insufficient breakthrough protection for prolonged contact with multi-halogenated esters. The high bromine content increases density and potential toxicity, while the acetate moiety attacks the molecular matrix of many elastomers.

GHS Classification Summary (Baseline):

  • Skin/Eye Irritation: Category 2/2A (High probability of dermatitis and corneal injury).

  • Target Organ Toxicity: Respiratory irritation (Inhalation of vapors).[1]

  • Reactivity: Potential hydrolysis to Tribromoethanol (a known narcotic and irritant) and Acetic Acid upon contact with moisture/mucous membranes.

Part 2: The Barrier Strategy (PPE Specification)

This section details the specific PPE required. This is not a suggestion; it is a validated barrier protocol.

Dermal Protection: The "Hybrid-Glove" Protocol

Why this matters: Single-layer nitrile gloves may degrade or swell upon contact with halogenated esters, drastically reducing breakthrough time.

  • Primary Layer (Inner): Laminate Film (e.g., Silver Shield™ / 4H®) .

    • Mechanism:[2][3][4] These multi-layer polymers provide the highest chemical resistance to permeation by small halogenated molecules.

  • Secondary Layer (Outer): 5-8 mil Nitrile (Disposable) .

    • Mechanism:[2][3][4] Provides mechanical strength (grip) and protects the inner laminate glove from physical tears. It acts as a "sacrificial layer" against splashes.

  • Donning Protocol: Inspect the laminate liner for cracks

    
     Don liner 
    
    
    
    Don Nitrile outer glove
    
    
    Tape cuff (optional for high-volume handling).
Ocular Protection
  • Requirement: Chemical Splash Goggles (Indirect Venting) .

  • Contraindication: Standard safety glasses are insufficient . Vapors from halogenated esters can bypass side-shields, and liquid splashes require a complete seal to prevent corneal absorption.

Respiratory Protection
  • Primary Control: All handling must occur within a certified Chemical Fume Hood (Face velocity: 80–100 fpm).

  • Secondary (Spill/Emergency only): Full-face respirator with Organic Vapor (OV) cartridges. Note: Halogenated compounds often have poor warning properties (smell threshold > exposure limit), making respirators a last resort.

Part 3: Visualization of Safety Logic

Figure 1: PPE Selection Decision Matrix

This logic tree ensures you select the correct barrier based on the volume and duration of exposure.

PPE_Selection Start Handling Tribromoethyl Acetate Assess Assess Volume & Duration Start->Assess LowVol Incidental Use (< 10mL, < 5 mins) Assess->LowVol HighVol High Volume/Synthesis (> 10mL, > 15 mins) Assess->HighVol StandardPPE Standard Protocol: - Double Nitrile (Change every 15m) - Safety Glasses w/ Side Shields - Fume Hood LowVol->StandardPPE Low Risk EnhancedPPE Enhanced Protocol: - Inner: Laminate (Silver Shield) - Outer: 8mil Nitrile - Chemical Goggles - Fume Hood HighVol->EnhancedPPE High Permeation Risk

Caption: Decision matrix for selecting PPE based on exposure risk. Note the shift to Laminate gloves for high-volume handling.

Part 4: Operational Protocol (Step-by-Step)

Phase 1: Preparation (The "Cold" Zone)
  • Verify Ventilation: Check fume hood flow monitor.

  • Equipment Prep: Pre-weigh reagents in closed vessels. Prepare a "waste trap" (beaker with acetone/alcohol) inside the hood for immediate rinsing of pipette tips.

  • Barrier Check: Perform the "inflation test" on nitrile gloves to check for pinholes before donning.

Phase 2: Active Handling (The "Hot" Zone)
  • Weighing: If weighing solid/viscous Tribromoethyl acetate, place the balance inside the fume hood. If the balance is external, transfer the chemical into a tared, sealed secondary container before removing it from the hood.

  • Transfer: Use glass or stainless steel syringes. Avoid plastic syringes with rubber plungers if possible, as the ester may swell the rubber, causing the plunger to seize during injection.

  • Temperature Control: If heating is required, use a silicone oil bath. Avoid water baths to prevent accidental hydrolysis if a flask breaks.

Phase 3: Decontamination
  • Wipe Down: Wipe all exterior surfaces of flasks with a dry paper towel, then a solvent-dampened towel (Ethanol), disposing of towels as solid hazardous waste.

  • Doffing: Remove outer nitrile gloves inside the hood and discard. Remove laminate liners outside the hood and store/discard based on contamination.

Part 5: Emergency Response & Disposal

Spill Management (The "Contain-Neutralize" Method)

Do not simply wipe up spills. Halogenated vapors are heavy and will pool on the floor/bench.

  • Evacuate: Clear the immediate area.

  • Ventilate: Maximize fume hood sash height (temporarily) or engage emergency purge if available.

  • Absorb: Use Vermiculite or Universal Polypropylene Pads .

    • Do not use standard paper towels for large spills; they increase surface area for evaporation without effectively trapping the vapor.

  • Clean: Wash the surface with a soap/water solution (hydrolysis aids in degradation) after bulk removal.

Disposal Specifications
Waste StreamClassificationContainer TypeNotes
Liquid Waste Halogenated OrganicHDPE or GlassDo not mix with strong oxidizers or acids.
Solid Waste Contaminated DebrisDouble-bagged PolyLabel as "Toxic/Irritant Debris."
Sharps Chemically ContaminatedPuncture-proofSyringes used must be disposed of immediately.
Figure 2: Spill Response Logic

Spill_Response Spill Spill Detected Size Assess Size Spill->Size Minor Minor (< 50mL) Inside Hood Size->Minor Major Major (> 50mL) Or Outside Hood Size->Major Action1 Absorb with Poly-Pads Minor->Action1 Action2 Evacuate Lab Call EHS Major->Action2 Waste Bag as Halogenated Solid Waste Action1->Waste

Caption: Workflow for determining immediate action upon spillage. Major spills outside containment require evacuation.

References

  • National Center for Biotechnology Information (PubChem). (2025). Compound Summary: 2,2,2-Tribromoethyl acetate (CAS 599-99-5).[5] Retrieved from [Link]

  • Thermo Fisher Scientific. (2024). Glove Selection Guide: Chemical Compatibility for Esters and Halogenated Solvents. Retrieved from [Link]

  • Occupational Safety and Health Administration (OSHA). (n.d.). Personal Protective Equipment: Chemical Resistance Selection.[6] Retrieved from [Link][2]

  • University of California, Berkeley (EH&S). (2023). Glove Permeation & Degradation Guide. Retrieved from [Link]

Sources

×

Retrosynthesis Analysis

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Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Tribromoethyl acetate
Reactant of Route 2
Reactant of Route 2
Tribromoethyl acetate

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.